GW406108X
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4/c21-14-7-10(8-15(22)19(14)25)6-13-12-9-11(3-4-16(12)23-20(13)26)18(24)17-2-1-5-27-17/h1-9,25H,(H,23,26)/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTUKRBLWOHYIL-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC(=C(C(=C4)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)C2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CC(=C(C(=C4)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GW406108X: Discovery, Synthesis, and Mechanistic Characterization
[1]
Executive Technical Summary
GW406108X (also referred to as GW108X) is a dual-target inhibitor acting on the mitotic motor protein Kif15 and the autophagy-initiating kinase ULK1 . Structurally, it belongs to the 3-substituted indolin-2-one class, a scaffold historically privileged for kinase inhibition (e.g., VEGFR, CDK).
-
Primary Targets: Kif15 (ATPase
µM), ULK1 (Kinase ). -
Mechanism: ATP-competitive inhibition (ULK1); ATPase activity blockade (Kif15).
-
Key Application: Pharmacological blockade of autophagic flux and investigation of Kif15-dependent spindle maintenance in mitosis.
Discovery Logic & Target Profiling
The discovery of GW406108X exemplifies phenotypic repurposing . It was not de novo designed for ULK1 but identified through the screening of the GSK PKIS library—a collection of clinically annotated kinase inhibitors made available to the research community to uncover new biology.
Structural Origin (The Oxindole Scaffold)
GW406108X utilizes an indolin-2-one (oxindole) core. This scaffold mimics the purine ring of ATP, allowing it to dock into the hinge region of various kinases.
-
Library Context: The compound shares structural homology with Sunitinib and Nintedanib , suggesting it was originally synthesized during lead optimization for receptor tyrosine kinases (RTKs) like VEGFR or PDGFR.
-
Selectivity Profiling: In broad selectivity screens (e.g., Nanosyn panels), GW406108X displayed a unique profile. Unlike "clean" inhibitors, it showed promiscuous activity against certain GPCRs and specific kinases, eventually being validated as a potent hit for ULK1 and Kif15.
Validated Targets
| Target | Function | Potency | Assay Type |
| Kif15 (Kinesin-12) | Mitotic Spindle Maintenance | ATPase Activity | |
| ULK1 | Autophagy Initiation | Peptide Substrate Kinase Assay | |
| VPS34 | PI3K Class III | Lipid Kinase Assay |
Chemical Synthesis Pathway
The synthesis of GW406108X follows a convergent route typical of 3-benzylideneindolin-2-ones. It relies on the Knoevenagel condensation of an activated oxindole with a substituted benzaldehyde.
Retrosynthetic Analysis
The molecule is disconnected at the exocyclic double bond (
-
Fragment A (Nucleophile): 5-(furan-2-carbonyl)indolin-2-one.[2]
-
Fragment B (Electrophile): 3,5-dichloro-4-hydroxybenzaldehyde.[2]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-(furan-2-carbonyl)indolin-2-one
This step introduces the furan moiety via Friedel-Crafts acylation. The 5-position of the oxindole is electronically activated, directing the electrophilic attack.
-
Reagents: Oxindole (Indolin-2-one), 2-Furoyl chloride, Aluminum Chloride (
), DMF (or ). -
Mechanism:
generates the acylium ion from 2-furoyl chloride. The oxindole attacks this electrophile at the C5 position. -
Protocol:
-
Suspend
(3.0 equiv) in dry DMF at 0°C. -
Add Oxindole (1.0 equiv) and stir for 30 min.
-
Dropwise add 2-Furoyl chloride (1.2 equiv).
-
Warm to room temperature and stir for 2–4 hours (monitor by TLC).
-
Quench: Pour into ice-water/HCl mixture.
-
Isolation: Filter the precipitate, wash with water and cold ethanol. Recrystallize from ethanol.
-
Step 2: Knoevenagel Condensation (Assembly of GW406108X)
The C3 position of the oxindole is acidic (
-
Reagents: 5-(furan-2-carbonyl)indolin-2-one (from Step 1), 3,5-dichloro-4-hydroxybenzaldehyde, Piperidine (catalytic), Ethanol.
-
Protocol:
-
Dissolve 5-(furan-2-carbonyl)indolin-2-one (1.0 equiv) and 3,5-dichloro-4-hydroxybenzaldehyde (1.0 equiv) in Ethanol (10 mL/mmol).
-
Add Piperidine (0.1 equiv).
-
Reflux at 80°C for 3–6 hours. The product usually precipitates as a yellow/orange solid during the reaction.
-
Workup: Cool to room temperature. Filter the solid.
-
Purification: Wash with cold ethanol and hexanes. If necessary, recrystallize from EtOH/DMF.
-
-
Stereochemistry: The reaction predominantly yields the (Z)-isomer , stabilized by an intramolecular hydrogen bond between the oxindole NH and the carbonyl oxygen of the benzylidene moiety.
Synthesis Workflow Visualization
Figure 1: Convergent synthesis pathway of GW406108X via Friedel-Crafts acylation and Knoevenagel condensation.
Mechanism of Action & Signaling
ULK1 Inhibition Mode
GW406108X is an ATP-competitive inhibitor.[1] Structural modeling suggests it binds to the ATP-binding pocket (hinge region) of ULK1.
-
Hinge Binding: The oxindole core forms hydrogen bonds with the backbone residues Glu93 and Cys95 of ULK1.
-
Catalytic Interaction: The carbonyl group likely interacts with Lys46 , a conserved catalytic residue.
-
Consequence: Inhibition of ULK1 prevents the phosphorylation of downstream effectors like ATG13 and Beclin-1 , thereby blocking the formation of the phagophore (autophagy initiation).
Biological Readout (Autophagy Blockade)
In cellular assays, GW406108X treatment mimics the effect of ULK1 knockdown:
-
LC3-II Accumulation: When used with a lysosomal inhibitor (e.g., Bafilomycin A1), GW406108X prevents the starvation-induced increase in LC3-II, indicating a block in flux initiation.
-
p62/SQSTM1 Levels: Accumulation of p62 aggregates due to failed autophagic clearance.
Signaling Pathway Diagram
Figure 2: Mechanism of GW406108X intervention in the autophagy signaling cascade.
Experimental Protocols
In Vitro ULK1 Kinase Assay
To validate the activity of synthesized GW406108X:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. -
Substrate: Use a peptide substrate derived from ATG13 or a generic substrate like Myelin Basic Protein (MBP).
-
Reaction:
-
Incubate recombinant ULK1 (5–10 nM) with GW406108X (serial dilutions) for 15 min.
-
Initiate reaction with ATP (
concentration, typically 10–50 µM) and -ATP. -
Incubate at 30°C for 30 min.
-
-
Detection: Spot onto P81 phosphocellulose paper, wash with phosphoric acid, and measure radioactivity via scintillation counting.
Cellular Autophagy Flux Assay
-
Cell Line: U2OS or HeLa cells stably expressing GFP-LC3.
-
Treatment:
-
Control: DMSO.[1]
-
Induction: HBSS (Starvation medium) for 2–4 hours.
-
Inhibition: GW406108X (1–5 µM).
-
Flux Block (Optional): Bafilomycin A1 (100 nM).
-
-
Analysis: Western Blot for LC3-I to LC3-II conversion. GW406108X should prevent the HBSS-induced increase in the LC3-II/LC3-I ratio.
References
-
Elkins, J. M., et al. (2016). "Comprehensive characterization of the Published Kinase Inhibitor Set." Nature Biotechnology, 34(1), 95-103. Link
-
Petricevic, B., et al. (2020). "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 757-774. Link
-
Sun, A., et al. (2001). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(Arylmethylene)indolin-2-ones as Broad-Spectrum Kinase Inhibitors." Journal of Medicinal Chemistry, 44(25), 4339–4358. Link
-
GSK Published Kinase Inhibitor Set (PKIS). Structural data and original screening results. Link
In-vitro characterization of GW406108X
Technical Monograph: In-Vitro Characterization of GW406108X
Subject: Dual-Target Inhibition of Kif15 (Kinesin-12) and ULK1 (Autophagy Activating Kinase) Compound ID: GW406108X (Synonyms: GW108X, GW406108) Chemical Class: Indolin-2-one derivative
Executive Technical Summary
GW406108X is a pleiotropic small-molecule inhibitor characterized by a unique dual-targeting mechanism. Originally identified within kinase inhibitor sets, it functions as a specific inhibitor of Kif15 (Kinesin-12) —a microtubule motor protein essential for maintaining spindle bipolarity during mitosis—and ULK1 , a serine/threonine kinase governing the initiation of autophagy.
This guide provides a rigorous framework for the in-vitro validation of GW406108X. Unlike mono-targeted agents, the characterization of GW406108X requires a bifurcated experimental approach to deconstruct its anti-mitotic and anti-autophagic activities independently before assessing their synergistic cellular phenotypes.
Chemical Properties & Reagent Preparation
Before biological application, precise handling is required due to the compound's hydrophobicity.
| Parameter | Specification |
| IUPAC Name | (3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one |
| Molecular Weight | 400.21 g/mol |
| Solubility | DMSO (up to 80 mg/mL; ~200 mM); Insoluble in water.[1] |
| Storage | Powder: -20°C (3 years). In solvent: -80°C (6 months). |
| Handling Protocol | Critical: Reconstitute in anhydrous DMSO. Avoid freeze-thaw cycles >3 times. For cell culture, dilute 1000x into media to keep DMSO <0.1%. |
Module A: Enzymatic Characterization (Cell-Free Systems)
This module validates the compound's direct binding and inhibition of its two primary targets: Kif15 and ULK1.
Protocol A1: Kif15 Microtubule-Stimulated ATPase Assay
Objective: Quantify the inhibition of ATP hydrolysis by the Kif15 motor domain. Rationale: Kif15 activity is strictly coupled to microtubule binding. Assays must contain polymerized tubulin to trigger the ATPase cycle.
-
Reagent Setup:
-
Enzyme: Recombinant human Kif15 motor domain (residues 1–420), His-tagged.
-
Substrate: Taxol-stabilized Microtubules (MTs) prepared from bovine brain tubulin.
-
Detection: NADH-coupled enzyme system (PK/LDH) or Malachite Green phosphate detection.
-
-
Workflow:
-
Step 1: Incubate Kif15 (10–20 nM) with varying concentrations of GW406108X (0.01 µM – 100 µM) in reaction buffer (15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA) for 15 minutes at room temperature.
-
Step 2: Add Taxol-stabilized MTs (1 µM).
-
Step 3: Initiate reaction with ATP (1 mM).
-
Step 4: Monitor absorbance at 340 nm (NADH depletion) or quench after 20 mins for phosphate detection.
-
-
Validation Criteria:
-
IC50 Target: ~0.82 µM.
-
Control: Ispinesib (Eg5 inhibitor) should not inhibit Kif15 (negative control for specificity).
-
Protocol A2: ULK1 Kinase Activity Assay
Objective: Determine the potency of GW406108X against ULK1 kinase activity.[1][2] Rationale: GW406108X is an ATP-competitive inhibitor.[2] High ATP concentrations in the assay can shift the IC50; use physiological ATP (Km) levels.
-
Reagent Setup:
-
Enzyme: Recombinant human ULK1 (active).
-
Substrate: Myelin Basic Protein (MBP) or synthetic ULK1 peptide substrate.
-
System: ADP-Glo™ (Promega) or radiometric ³³P-ATP assay.
-
-
Workflow:
-
Step 1: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Step 2: Plate GW406108X (serial dilution) + ULK1 enzyme (5 ng/well). Incubate 10 min.
-
Step 3: Add ATP (10 µM) and Substrate (0.2 µg/µL). Incubate 60 min at 30°C.
-
Step 4: Terminate reaction and detect ADP generation (luminescence).
-
-
Validation Criteria:
Module B: Cellular Functional Profiling
Pathway Visualization: Dual Mechanism of Action
Figure 1: Dual-pathway inhibition map of GW406108X targeting Kif15-mediated spindle dynamics and ULK1-mediated autophagy initiation.
Protocol B1: Autophagic Flux Blockade (Western Blot)
Objective: Confirm GW406108X inhibits the conversion of LC3B-I to LC3B-II and causes p62 accumulation. Causality: If ULK1 is inhibited, autophagosome formation is stalled. However, static levels of LC3B-II can be misleading. Flux must be measured using a lysosomal clamp (Bafilomycin A1).
-
Cell Model: U2OS or HeLa cells (high basal autophagy).
-
Treatment Groups:
-
Step-by-Step:
-
Step 1: Seed cells and allow adherence (24h).
-
Step 2: Wash with PBS; switch to EBSS to starve cells (2h).
-
Step 3: Treat with GW406108X (1–10 µM) during starvation.
-
Step 4: Lysis in RIPA buffer containing phosphatase inhibitors.
-
Step 5: Immunoblot for LC3B and SQSTM1/p62 .
-
Step 6: Probe for p-ULK1 (Ser757) (mTOR site) and p-ATG13 (Ser318) (ULK1 substrate).
-
-
Expected Outcome:
-
p-ATG13: Decreased (Direct readout of ULK1 inhibition).
-
p-ULK1 (Ser757): Unchanged (Confirms GW406108X does not inhibit mTORC1 upstream).
-
LC3B-II: Reduced accumulation compared to Starvation+BafA1 (indicates block at initiation).
-
Protocol B2: Mitotic Phenotyping (Immunofluorescence)
Objective: Assess Kif15 inhibition phenotype. Note: Kif15 inhibition alone is often tolerated in cells with functional Eg5. To see the phenotype clearly, use an Eg5-resistant cell line or co-treat with a sub-threshold dose of an Eg5 inhibitor.
-
Staining Targets:
-
Tubulin: Spindle architecture.
-
DAPI: Chromosomes.
-
Pericentrin: Centrosomes.
-
-
Observation:
-
Look for monopolar spindles or "rosette" chromosome arrangements.
-
Unlike pure Eg5 inhibitors (which cause rapid monopolar collapse), Kif15 inhibition often results in spindles that collapse only under specific stress or show reduced spindle length.
-
Selectivity & Off-Target Analysis
To ensure data integrity, you must distinguish GW406108X effects from broad kinase inhibition.
| Target | Affinity (pIC50/IC50) | Consequence of Inhibition | Control Reagent for Comparison |
| ULK1 | 6.37 (High) | Autophagy initiation block | SBI-0206965 |
| Kif15 | 0.82 µM (High) | Mitotic spindle defect | Kif15-IN-1 |
| VPS34 | 6.34 (Moderate) | Vesicle nucleation block | SAR405 |
| AMPK | 6.38 (Moderate) | Metabolic sensing disruption | Dorsomorphin |
| mTORC1 | No Effect | N/A | Rapamycin |
Critical Interpretation: GW406108X inhibits AMPK and VPS34 with potency similar to ULK1.[2] Therefore, it cannot be used as a "clean" ULK1 probe in metabolic studies involving AMPK. It is best defined as a multi-target autophagy/mitosis inhibitor .
References
-
Zachari, M. et al. (2020).[2][3] The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets.[3] Biochemical Journal, 477(4), 801–814.[2][3]
-
Dumas, M. E. et al. (2019).[3] Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes.[3] Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[3]
-
Selleck Chemicals. (n.d.). GW406108X Datasheet and Biological Activity.[3][4]
-
PubChem. (n.d.). Compound Summary for CID 44312236, GW406108X.[1][5][6]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GW406108X(Z/E) | C20H11Cl2NO4 | CID 44312236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A novel chromone-based as a potential inhibitor of ULK1 that modulates autophagy and induces apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Validation of GW406108X Targets
This guide provides a comprehensive technical overview of the methodologies and strategic reasoning employed in the identification and validation of the molecular targets of GW406108X, a known inhibitor of Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase 1 (ULK1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of kinase inhibitor research, autophagy, and cell cycle biology.
Introduction: The Imperative of Precise Target Identification
The efficacy and safety of any small molecule inhibitor are intrinsically linked to the precise identification of its molecular targets. A thorough understanding of a compound's mechanism of action is paramount, not only for optimizing its therapeutic potential but also for anticipating and mitigating potential off-target effects. GW406108X has been identified as a potent inhibitor of autophagy and cell division, processes governed by a multitude of protein interactions.[1][2][3] This guide will delineate a systematic and robust workflow for the deconvolution of its primary targets and the validation of these interactions in a cellular context.
PART 1: Target Identification - A Multi-pronged Approach
The initial step in characterizing a novel inhibitor is to identify its direct binding partners. A combination of unbiased screening methodologies is often employed to generate a preliminary list of candidate targets.
Affinity-Based Proteomics: Fishing for Binding Partners
A cornerstone of target identification is affinity chromatography coupled with mass spectrometry. This technique relies on the immobilization of the small molecule of interest to a solid support to "pull down" its interacting proteins from a cell lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: A streamlined workflow for identifying protein targets of GW406108X using affinity chromatography followed by mass spectrometry.
Detailed Protocol: Affinity Chromatography
-
Immobilization of GW406108X:
-
Synthesize a derivative of GW406108X with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized compound with the beads according to the manufacturer's protocol to achieve covalent linkage.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line known to be sensitive to GW406108X) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the GW406108X-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with unconjugated beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a competitive inhibitor (free GW406108X) or by changing the buffer conditions (e.g., low pH or high salt).
-
Separate the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise unique protein bands present in the GW406108X pulldown but not in the control lane for identification by mass spectrometry.
-
The results of this unbiased screen would likely identify Kif15 and ULK1 as primary binding partners of GW406108X, consistent with existing literature.[1][2]
PART 2: Target Validation - Confirming the Connection
Once putative targets have been identified, a rigorous validation process is essential to confirm that the observed cellular effects of GW406108X are indeed mediated through these targets. This involves a combination of in vitro biochemical assays and in-cell target engagement and functional studies.
In Vitro Kinase Assays: Measuring Direct Inhibition
To confirm direct inhibition of the identified kinases, in vitro kinase assays are performed using purified recombinant enzymes.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant ULK1 or Kif15 enzyme, a suitable substrate (e.g., myelin basic protein for ULK1), and ATP.
-
Add varying concentrations of GW406108X to the reaction mixture.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Incubation and Detection:
-
Incubate the reaction at 30°C for a specified period.
-
Terminate the reaction and quantify kinase activity. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or by using a phosphospecific antibody to detect the phosphorylated substrate via ELISA or Western blot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GW406108X relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Table 1: Inhibitory Activity of GW406108X against Identified Targets
| Target | Assay Type | IC50 / pIC50 | Reference |
| Kif15 (Kinesin-12) | ATPase Assay | 0.82 µM | [1][4] |
| ULK1 | Kinase Assay | pIC50 of 6.37 (427 nM) | [2][5] |
| VPS34 | Kinase Assay | pIC50 of 6.34 (457 nM) | [2][5] |
| AMPK | Kinase Assay | pIC50 of 6.38 (417 nM) | [2][5] |
These in vitro assays provide strong evidence of a direct interaction between GW406108X and its kinase targets. The compound exhibits ATP-competitive inhibition against ULK1.[5][6]
Cellular Target Engagement: Does the Drug Hit its Target in Cells?
Confirming that a compound binds to its target in a complex cellular environment is a critical validation step. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA to confirm target engagement of GW406108X in a cellular context.
The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding. By heating intact cells treated with GW406108X to various temperatures and then quantifying the amount of soluble target protein (ULK1 or Kif15) remaining, a thermal shift can be observed in the drug-treated samples compared to the vehicle-treated controls, indicating target engagement.
Genetic Approaches for Target Validation: The Gold Standard
Genetic manipulation of the target protein levels is the most definitive way to validate that the cellular phenotype observed with a compound is a direct result of its on-target activity.
1. siRNA/shRNA-mediated Knockdown:
-
Principle: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically reduce the expression of the target protein.
-
Experimental Design:
-
Transfect cells with siRNAs or shRNAs targeting ULK1 or Kif15.
-
Confirm target knockdown by Western blot or qRT-PCR.
-
Assess whether the knockdown of the target protein phenocopies the effects of GW406108X treatment (e.g., inhibition of autophagy for ULK1, or mitotic arrest for Kif15).
-
Furthermore, treatment of the knockdown cells with GW406108X should result in no further enhancement of the phenotype, indicating that the drug's effect is mediated through the now-absent target.
-
2. CRISPR/Cas9-mediated Gene Knockout:
-
Principle: The CRISPR/Cas9 system can be used to generate a complete knockout of the target gene, providing a more robust validation than transient knockdown.
-
Experimental Design:
-
Design and validate guide RNAs (gRNAs) that target a critical exon of the ULK1 or Kif15 gene.
-
Deliver the Cas9 nuclease and the gRNAs into the cells to generate knockout cell lines.
-
Verify the knockout at the genomic and protein level.
-
Compare the phenotype of the knockout cells to that of wild-type cells treated with GW406108X. A similar phenotype strongly supports the on-target mechanism of action.
-
Assessing Downstream Functional Consequences
Validating that inhibition of the target by GW406108X leads to the expected downstream cellular effects provides the final layer of confirmation.
ULK1 Target Validation: Autophagy Inhibition
-
Principle: ULK1 is a key initiator of autophagy. Its inhibition should block the autophagic process.[6][7]
-
Experimental Protocol: Monitoring Autophagic Flux
-
Treat cells with GW406108X in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Monitor the levels of LC3-II, a protein that is recruited to autophagosomal membranes.
-
Inhibition of autophagy by GW406108X will prevent the accumulation of LC3-II in the presence of a lysosomal inhibitor, indicating a blockage of autophagic flux.
-
This can be assessed by Western blot or by fluorescence microscopy in cells expressing GFP-LC3.
-
-
Downstream Signaling: The phosphorylation of ULK1 substrates, such as ATG13, can also be monitored. Treatment with GW406108X is expected to reduce the phosphorylation of these substrates.[5][6]
ULK1 Signaling Pathway
Caption: Simplified ULK1 signaling pathway in autophagy and the inhibitory point of GW406108X.
Kif15 Target Validation: Mitotic Defects
-
Principle: Kif15 is a kinesin motor protein involved in the proper formation and maintenance of the bipolar spindle during mitosis.
-
Experimental Approach:
-
Treat synchronized cells with GW406108X and analyze their progression through mitosis.
-
Use immunofluorescence microscopy to visualize the mitotic spindle (α-tubulin) and chromosomes (DAPI).
-
Inhibition of Kif15 by GW406108X is expected to lead to defects in spindle formation, resulting in mitotic arrest and potentially cell death.
-
Conclusion
References
-
Zachari, M., et al. (2020). The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal, 477(4), 801–814. [Link]
-
MDPI. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. [Link]
-
MDPI. Farnesoid X Receptor Overexpression Decreases the Migration, Invasion and Angiogenesis of Human Bladder Cancers via AMPK Activation and Cholesterol Biosynthesis Inhibition. [Link]
-
Pillai, S., et al. (2023). Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. International Journal of Molecular Sciences, 24(2), 1163. [Link]
-
Egan, D. F., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(20), 12535–12546. [Link]
-
PubMed. Takeda G Protein-Coupled Receptor 5-Mechanistic Target of Rapamycin Complex 1 Signaling Contributes to the Increment of Glucagon-Like Peptide-1 Production after Roux-en-Y Gastric Bypass. [Link]
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Frontiers. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases. [Link]
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MDPI. Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. [Link]
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CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
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Egan, D. F., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. Cell Reports, 25(5), 1345–1357.e5. [Link]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
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- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Research with the Farnesoid X Receptor Agonist GW4064
Senior Application Scientist Note: The topic specified was "Early-stage research involving GW406108X," with the core focus on its role as a Farnesoid X Receptor (FXR) agonist. However, extensive literature review indicates a discrepancy. The compound GW406108X is consistently identified as a specific inhibitor of Kinesin-12 (Kif15) and ULK1 kinase, primarily involved in regulating autophagy.[1][2][3] In contrast, the similarly named compound GW4064 is a well-characterized, potent, and widely utilized synthetic agonist for the Farnesoid X Receptor.[4][5][6][7][8][9][10] Given the core requirement to produce a guide on an FXR agonist, this document will proceed under the expert assumption that the intended compound of interest was GW4064 . All subsequent information pertains to GW4064.
Introduction: Farnesoid X Receptor (FXR) as a Pivotal Therapeutic Target
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as the body's primary sensor for bile acids.[8][9] Expressed at high levels in key metabolic tissues such as the liver, intestine, and kidneys, FXR is a master regulator of bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[7][8] Its activation by natural ligands (like chenodeoxycholic acid) or synthetic agonists initiates a cascade of transcriptional events that collectively protect against metabolic and inflammatory insults. This central role has positioned FXR as a high-value therapeutic target for a range of conditions, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other gastrointestinal and metabolic disorders.[8][11]
GW4064: A Prototypical Non-Steroidal FXR Agonist
GW4064 is a synthetic, non-steroidal isoxazole derivative that has been instrumental in elucidating the physiological functions of FXR.[10] Its high potency and selectivity have made it a cornerstone tool compound in preclinical research. Unlike endogenous bile acids, which can have off-target effects, GW4064 provides a more precise means of interrogating FXR-dependent pathways, making it an ideal choice for early-stage drug discovery and mechanistic studies.
Core Mechanism of Action and Key Signaling Pathways
The primary mechanism of GW4064 is its direct binding to and activation of FXR. This ligand-receptor interaction induces a conformational change in the FXR protein, leading to the recruitment of co-activator proteins and the subsequent regulation of target gene expression.
The Canonical FXR-SHP-CYP7A1 Axis in Bile Acid Homeostasis
The most well-characterized pathway initiated by GW4064 involves the negative feedback regulation of bile acid synthesis.
-
FXR Activation: GW4064 activates FXR in the liver and intestine.
-
SHP Induction: Activated FXR potently induces the expression of the Small Heterodimer Partner (SHP), another nuclear receptor that acts as a transcriptional repressor.[9][12]
-
CYP7A1 Repression: SHP, in turn, represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[6][12]
This cascade effectively reduces the production of new bile acids, protecting the liver from bile acid-induced toxicity (cholestasis).
Caption: Canonical FXR-SHP-CYP7A1 signaling pathway activated by GW4064.
The Intestinal FXR-FGF19 Axis
In the intestine, GW4064 activation of FXR leads to the induction and secretion of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice).[5] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, also contributing to the potent repression of CYP7A1.[5][6] This gut-liver crosstalk is a critical component of FXR's systemic effects.
Experimental Protocols for Early-Stage Research
The following protocols represent foundational workflows for characterizing the activity of GW4064.
In Vitro Assessment: FXR Activation in Hepatocellular Carcinoma Cells (HepG2)
This workflow is designed to confirm the agonistic activity of GW4064 on FXR and quantify its effect on target gene expression.
Objective: To measure the dose-dependent effect of GW4064 on the expression of FXR target genes SHP and the repression of CYP7A1.
Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5 x 10⁵ cells per well in a 6-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of GW4064 (e.g., 0.1, 0.5, 1, 5, 10 µM) in serum-free media. Include a vehicle control (DMSO, typically ≤0.1%). Replace the culture medium with the treatment medium.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using SYBR Green chemistry on a real-time PCR system. Use primers specific for human SHP, CYP7A1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Experimental workflow for in vitro analysis of GW4064 activity.
In Vivo Evaluation: LPS-Induced Intestinal Injury Model in Mice
This model assesses the protective effects of GW4064 against inflammation-induced gut barrier dysfunction, a process where FXR plays a crucial role.[4][5]
Objective: To determine if GW4064 can ameliorate lipopolysaccharide (LPS)-induced intestinal inflammation and barrier disruption in an FXR-dependent manner.
Methodology:
-
Animal Model: Use male C57BL/6J wild-type (WT) and FXR-knockout (FXR-KO) mice (8-10 weeks old) to establish the FXR-dependency of the observed effects.[5]
-
Acclimatization: Acclimatize mice for one week under standard conditions (12-h light/dark cycle, ad libitum access to food and water).
-
Grouping (n=5-8 per group):
-
Group 1: WT Vehicle Control
-
Group 2: WT + LPS
-
Group 3: WT + LPS + GW4064
-
Group 4: FXR-KO + LPS
-
Group 5: FXR-KO + LPS + GW4064
-
-
Treatment Regimen:
-
Administer GW4064 (e.g., 30 mg/kg) or vehicle (e.g., corn oil) via oral gavage daily for 7 days.
-
On day 7, induce acute injury by injecting LPS (e.g., 5 mg/kg) intraperitoneally.
-
-
Sample Collection: Euthanize mice 6-12 hours after LPS injection. Collect blood (for plasma analysis) and intestinal tissue (e.g., colon, ileum) for histological and molecular analysis.
-
Endpoint Analysis:
-
Histology: Fix colon tissue in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology, inflammatory cell infiltration, and mucosal damage.
-
Immunohistochemistry (IHC): Stain tissue sections for tight-junction proteins like Claudin-1 and ZO-1 to assess barrier integrity.[5]
-
Gene Expression: Extract RNA from intestinal tissue and perform qPCR for inflammatory markers (Tnfα, Il-1β) and FXR target genes.[5]
-
Protein Analysis: Perform Western blotting on tissue lysates to quantify protein levels of key signaling molecules (e.g., TLR4, NF-κB).[5]
-
Data Interpretation and Expected Outcomes
Quantitative Data Summary
The following table summarizes expected outcomes from the described experiments based on published literature.
| Parameter | Model | LPS Treatment | LPS + GW4064 Treatment | Causality & Rationale |
| SHP mRNA Expression | HepG2 Cells | N/A | ↑↑↑ (Significant Increase) | Direct transcriptional activation by the GW4064-FXR complex.[12] |
| CYP7A1 mRNA Expression | HepG2 Cells | N/A | ↓↓↓ (Significant Decrease) | Repression mediated by induced SHP.[9][12] |
| Intestinal Histology Score | WT Mice | ↑↑ (Increased Damage) | ↓ (Ameliorated Damage) | FXR activation reduces inflammation and protects epithelial integrity.[5] |
| Claudin-1 Protein Level | WT Mice | ↓↓ (Decreased) | ↑ (Restored towards baseline) | GW4064 enhances tight-junction protein expression via FXR, strengthening the gut barrier.[5] |
| TNFα mRNA Expression | WT Mice | ↑↑↑ (Strong Induction) | ↓ (Significantly Reduced) | FXR signaling has anti-inflammatory effects, partly by antagonizing NF-κB signaling.[5] |
| Claudin-1 Protein Level | FXR-KO Mice | ↓↓↓ (Severely Decreased) | ↓↓↓ (No Improvement) | Demonstrates the effect is FXR-dependent; GW4064 has no target to act upon.[5] |
Conclusion
GW4064 remains an indispensable tool for probing the multifaceted roles of the Farnesoid X Receptor in health and disease. Its utility in early-stage research stems from its ability to potently and selectively activate FXR, allowing for the precise dissection of downstream signaling pathways in both cellular and whole-organism contexts. The experimental frameworks provided here offer a robust starting point for researchers aiming to investigate the therapeutic potential of FXR activation. A thorough understanding of these foundational assays is critical for generating reproducible, high-quality data and advancing the development of novel FXR-targeted therapeutics.
References
-
Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. PubMed. Available at: [Link]
-
Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. MDPI. Available at: [Link]
-
FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Physiological Society Journal. Available at: [Link]
-
GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells. PMC - NIH. Available at: [Link]
-
Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. American Society for Microbiology. Available at: [Link]
-
Recent advances in the development of farnesoid X receptor agonists. PMC. Available at: [Link]
-
GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. PubMed. Available at: [Link]
-
Full article: FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Taylor & Francis Online. Available at: [Link]
-
Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular and Cellular Biology. Available at: [Link]
-
Pioneer factor Foxa2 mediates chromatin conformation changes in ligand-dependent activation of nuclear receptor FXR. bioRxiv. Available at: [Link]
-
FXR agonists in clinical trials and development stage. ResearchGate. Available at: [Link]
-
FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. NIH. Available at: [Link]
-
Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. PMC. Available at: [Link]
Sources
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- 4. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: GW406108X – Dual-Target Inhibition of Kif15 and ULK1
Topic: Understanding the Chemical Structure and Pharmacological Mechanism of GW406108X Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary
GW406108X (also designated as GW108X) represents a unique class of small-molecule inhibitors characterized by a dual-targeting mechanism that bridges cytoskeletal dynamics and autophagy initiation. Originally identified as a specific inhibitor of the kinesin-12 motor protein Kif15 (IC50: 0.82 µM), subsequent chemoproteomic profiling revealed it as a potent, ATP-competitive inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1) with a pIC50 of 6.37 (427 nM).[1][2]
This guide dissects the chemical architecture of GW406108X, its binding mode, and provides validated protocols for assessing its biological activity. It serves as a critical resource for researchers utilizing this compound to decouple autophagic flux from upstream mTORC1/AMPK signaling.
Chemical Identity & Structural Analysis[3]
GW406108X is built upon an indolin-2-one (oxindole) scaffold, a privileged structure in kinase drug discovery due to its ability to mimic the purine ring of ATP and form key hydrogen bonds within the kinase hinge region.
Physicochemical Profile[1][2][4]
| Property | Data |
| Chemical Name | (Z)-3-((3,5-dichloro-4-hydroxyphenyl)methylene)-5-(furan-2-carbonyl)indolin-2-one |
| CAS Number | 1644443-92-4 (Pure); 265098-01-9 (Z/E Mix) |
| Molecular Formula | C₂₀H₁₁Cl₂NO₄ |
| Molecular Weight | 400.21 g/mol |
| Solubility | DMSO (up to 100 mM); Insoluble in water |
| Core Scaffold | Indolin-2-one |
| Key Pharmacophores | 3,5-dichloro-4-hydroxyphenyl (Head); Furan-2-carbonyl (Tail) |
Structural Logic & Binding Mode
The efficacy of GW406108X stems from its specific substituents:
-
Indolin-2-one Core: Acts as the hinge binder.[3] The nitrogen (N1) and the carbonyl oxygen (O2) form hydrogen bonds with the backbone residues (Glu93 and Cys95 in ULK1).[3]
-
3,5-Dichloro-4-hydroxyphenyl Group: This moiety extends into the hydrophobic pocket, enhancing affinity via halogen bonding and hydrophobic interactions.
-
Furan-2-carbonyl Tail: Extends towards the solvent-exposed region, potentially providing selectivity over other kinases by exploiting steric constraints in the ATP-binding cleft.
Pharmacology & Mechanism of Action[2]
GW406108X is a Type I ATP-competitive inhibitor . Its utility lies in its ability to inhibit ULK1-mediated autophagy initiation without disrupting the upstream regulators mTORC1 and AMPK in cellular contexts, despite showing AMPK inhibition in cell-free assays.[1]
Dual-Target Inhibition Profile
| Target | Function | Potency (IC50/pIC50) | Mechanism |
| ULK1 | Autophagy Initiation | 427 nM (pIC50 6.[1][2][4]37) | ATP Competition |
| Kif15 | Mitotic Spindle Assembly | 820 nM (IC50 0.82 µM) | ATPase Inhibition |
| VPS34 | PI3K Class III | ~457 nM (pIC50 6.34) | ATP Competition |
| AMPK | Energy Sensing | ~417 nM (pIC50 6.38)* | ATP Competition |
*Note: While biochemical assays show AMPK inhibition, cellular assays often demonstrate sustained AMPK signaling (e.g., phosphorylation of ULK1 at Ser556) in the presence of GW406108X, suggesting a window of selectivity in live cells.
Mechanistic Pathway Visualization
The following diagram illustrates the intervention point of GW406108X within the autophagy signaling cascade.
Caption: GW406108X inhibits the ULK1 complex downstream of mTORC1/AMPK, blocking phagophore nucleation.
Experimental Protocols (Self-Validating)
To ensure scientific integrity, the following protocols include built-in controls to validate the activity of GW406108X.
Protocol A: Cellular Autophagic Flux Assay
Objective: Confirm ULK1 inhibition by monitoring LC3-II turnover. Rationale: ULK1 inhibition should prevent the conversion of LC3-I to LC3-II. However, because autophagy is dynamic, one must distinguish between reduced synthesis and increased degradation. Bafilomycin A1 (BafA1) is used to block lysosomal degradation, isolating the synthesis rate.
Workflow:
-
Cell Seeding: Seed U2OS or HeLa cells at
cells/well in 6-well plates. -
Treatment Groups:
-
Control: DMSO vehicle.
-
Starvation: EBSS (Earle's Balanced Salt Solution) for 2 hours (Induces ULK1).
-
Inhibitor: GW406108X (1 - 5 µM) pre-treatment for 1 hour, followed by Starvation + GW406108X.
-
Flux Control: Starvation + BafA1 (100 nM).
-
Test: Starvation + GW406108X + BafA1.
-
-
Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Western Blot: Probe for LC3B and p-ATG13 (Ser318) .
-
Validation Criteria: Starvation should increase LC3-II and p-ATG13. GW406108X should reduce p-ATG13 (direct substrate) and prevent the BafA1-induced accumulation of LC3-II (blocking initiation).
-
Protocol B: In Vitro ULK1 Kinase Assay (ADP-Glo)
Objective: Quantify biochemical potency (IC50). Rationale: Direct measurement of ADP production eliminates cellular variables.
Workflow:
-
Reagents: Recombinant human ULK1 (10 ng/well), Substrate (Casein or MBP), Ultra-pure ATP (10 µM), and GW406108X (serial dilution).
-
Reaction: Incubate Kinase + Substrate + Inhibitor in kinase buffer for 10 min. Initiate with ATP.[1][2]
-
Incubation: Run at room temperature for 60 minutes.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence.
-
Validation Criteria: Signal must be >3-fold above background (no enzyme control). IC50 is calculated by non-linear regression.
-
Experimental Workflow Visualization
Caption: Workflow for validating GW406108X mechanism via autophagic flux analysis.
Handling and Stability
-
Storage: Powder form is stable at -20°C for up to 3 years.[5][4]
-
Reconstitution: Soluble in DMSO. Prepare stock solutions (e.g., 10 mM) and aliquot to avoid freeze-thaw cycles. Store aliquots at -80°C.
-
Usage: For cellular assays, keep final DMSO concentration <0.1% to avoid solvent toxicity masking autophagy effects.
References
-
Zachari, M. et al. (2020).[1][6] The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets.[6] Biochemical Journal, 477(4), 801–814.[1][6]
-
Dumas, M. E. et al. (2019).[6] Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes.[6] Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[6]
-
MedChemExpress. (n.d.). GW406108X Product Monograph. MedChemExpress.
-
Selleck Chemicals. (n.d.). GW406108X Chemical Structure and Biological Activity. SelleckChem.
Sources
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
GW406108X: Decoupling Autophagy Initiation from Upstream Metabolic Sensors
Topic: GW406108X and its role in the ULK1-Mediated Autophagy Initiation Pathway Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Research Scientists, Cell Biologists, and Drug Discovery Leads.
A Technical Guide to Dissecting the ULK1 Complex and Kif15 Dynamics
Executive Summary & Compound Profile
GW406108X (also known as GW108X) is a small-molecule kinase inhibitor that has emerged as a critical chemical probe for dissecting the Autophagy Initiation signaling cascade. Unlike broad-spectrum autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1) that target the lysosome, GW406108X targets the initiation machinery directly.
Its primary utility lies in its ability to inhibit ULK1 (Unc-51-like autophagy activating kinase 1) , the gatekeeper of autophagy, with a distinct selectivity profile that—under optimized conditions—allows researchers to block autophagic flux without altering the activity of the upstream metabolic sensors mTORC1 and AMPK . However, it possesses a dual-pharmacology profile, also acting as a potent inhibitor of the kinesin motor protein Kif15 (Kinesin-12) , necessitating careful experimental design to distinguish autophagic effects from mitotic defects.
Chemical & Pharmacological Profile
| Parameter | Technical Specification |
| CAS Number | 1644443-92-4 |
| Primary Target (Kinase) | ULK1 (ATP-competitive) |
| Primary Target (Motor) | Kif15 (Kinesin-12) |
| Potency (Cell-Free) | ULK1 IC₅₀: ~427 nM (pIC₅₀ 6.37)Kif15 IC₅₀: ~820 nM |
| Secondary Targets | VPS34 (pIC₅₀ 6.34), AMPK (pIC₅₀ 6.38)* |
| Solubility | DMSO (up to 10 mM); Insoluble in water |
*Note: While GW406108X shows biochemical affinity for AMPK and VPS34 in cell-free assays, cellular assays often demonstrate functional selectivity for ULK1 at controlled concentrations (1–3 µM).
The Core Signaling Pathway: ULK1-Mediated Autophagy Initiation
To use GW406108X effectively, one must understand its precise insertion point in the autophagy cascade.
The Mechanism
Under basal conditions, mTORC1 suppresses autophagy by phosphorylating ULK1 at Ser758 (human), preventing the ULK1 complex from interacting with AMPK. Upon nutrient stress, mTORC1 is inhibited, and AMPK activates ULK1 via phosphorylation at Ser317/Ser777.
GW406108X Intervention: GW406108X binds the ATP-pocket of ULK1.[1][2][3][4] It does not prevent the upstream phosphorylation of ULK1 by mTOR or AMPK (a critical control distinction), but it blocks the kinase output of ULK1.[2][3] Consequently, ULK1 cannot phosphorylate its downstream effectors, ATG13 and FIP200 , thereby halting the formation of the phagophore.
Pathway Visualization
The following diagram illustrates the specific blockade point of GW406108X within the metabolic signaling network.
Caption: GW406108X inhibits ULK1 kinase activity downstream of mTOR/AMPK regulation, preventing ATG13 phosphorylation.[3]
Experimental Protocols & Validation
To establish scientific integrity, the use of GW406108X must be validated by demonstrating that ULK1 output is blocked while upstream inputs remain intact.
Protocol A: Validating Target Engagement (Western Blot)
Objective: Confirm GW406108X inhibits ULK1 kinase activity without acting as an mTOR inhibitor.
Reagents:
-
HEK293 or U2OS cells.
-
GW406108X (Reconstituted in DMSO).[3]
-
Positive Control: Torin1 (mTOR inhibitor).
-
Stimulus: EBSS (Starvation media) to induce autophagy.
Workflow:
-
Seed Cells: Plate cells to reach 70-80% confluency.
-
Pre-treatment: Treat cells with GW406108X (1 µM - 5 µM) for 1 hour.
-
Note: Do not exceed 5 µM to minimize off-target AMPK inhibition.
-
-
Induction: Wash cells 2x with PBS and replace with EBSS (containing GW406108X) for 2 hours.
-
Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors.
Readout Interpretation Table:
| Target Protein | Phospho-Site | Expected Result (GW406108X + Starvation) | Interpretation |
|---|---|---|---|
| ATG13 | Ser318 | Decreased | Successful inhibition of ULK1 kinase activity. |
| ULK1 | Ser758 (Human) | Unchanged/Low | Confirms GW406108X does not artificially activate mTOR (which would increase p-S758). |
| S6K | Thr389 | Unchanged | Confirms GW406108X is not inhibiting mTORC1 directly (unlike Torin1). |
| ULK1 | Ser555 | Increased | Normal starvation response; confirms upstream AMPK signaling is intact. |
Protocol B: Autophagic Flux Assay (LC3 Turnover)
Objective: Quantify the functional blockade of autophagosome formation.
-
Treatment: Treat cells with GW406108X (3 µM) +/- Bafilomycin A1 (Lysosomal inhibitor) for 4 hours.
-
Logic:
-
Vehicle: Basal LC3-II levels.
-
Bafilomycin A1 only: High LC3-II (accumulation due to blocked degradation).
-
GW406108X + Bafilomycin A1: Low LC3-II .
-
Why? If GW406108X works, it stops the synthesis of autophagosomes. Even if the lysosome is blocked by Bafilomycin, no LC3-II accumulates because the upstream initiation (ULK1) is frozen.
-
Critical Considerations: The Kif15 Factor
Researchers must account for the dual inhibition of Kif15 (Kinesin-12).[2] Kif15 is essential for bipolar spindle maintenance during mitosis, particularly when Eg5 (Kinesin-11) is stressed.
Experimental Artifact Warning: If you treat cells with GW406108X for prolonged periods (>24 hours), you may observe cell cycle arrest or mitotic collapse. This is not necessarily due to autophagy inhibition but due to Kif15 blockade.
Mitigation Strategy:
-
Short Duration: Limit assays to <6 hours for autophagy studies.
-
Synchronization: Perform experiments on synchronized cells in G1 phase if possible, to avoid mitotic confounding factors.
-
Visual Check: Check for "monopolar spindles" using immunofluorescence (Tubulin staining) if long-term treatment is required.
Experimental Logic Flow
Use this decision tree to design your GW406108X experiments.
Caption: Decision tree for experimental design to avoid Kif15 artifacts and validate ULK1 specificity.
References
-
Zachari, M. et al. (2020).[2][5] "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 801-814.[2][5]
-
Dumas, M.E. et al. (2019).[5] "Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes." Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[5]
-
MedChemExpress. "GW406108X Product Datasheet."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Solubilization and Handling of GW406108X for Cell Culture
[1]
Abstract & Scientific Context
GW406108X is a potent, dual-target small molecule inhibitor primarily recognized for its specificity against KIF15 (Kinesin-12) and ULK1 (Unc-51 like autophagy activating kinase 1) .[1] In the context of mitosis, KIF15 acts as a "backup" motor protein to Eg5 (KIF11), ensuring bipolar spindle maintenance; its inhibition is critical in studying resistance mechanisms to Eg5 inhibitors.[1] Simultaneously, GW406108X blocks autophagy by competitively inhibiting ULK1, preventing the phosphorylation of downstream targets like ATG13.[1][2][3]
Proper solubilization is the single most critical variable in these experiments. GW406108X is highly hydrophobic.[1] Poor handling leads to micro-precipitation in aqueous media, resulting in lower effective concentrations, variable IC50 data, and "false negative" phenotypes.[1] This guide provides a field-proven protocol to ensure complete dissolution and stability.
Physicochemical Properties
Understanding the physical limitations of the compound is the first step to a successful protocol.[1]
| Property | Data | Notes |
| Molecular Weight | 400.21 g/mol | |
| Formula | C₂₀H₁₁Cl₂NO₄ | |
| Solubility (DMSO) | ~80 mg/mL (200 mM) | Recommended Solvent. Soluble.[1][4][5] |
| Solubility (Water) | Insoluble | Do NOT use for stock preparation.[1] |
| Solubility (Ethanol) | Insoluble | Poor solubility; avoid.[1][5] |
| Appearance | Light yellow solid | |
| Storage (Powder) | -20°C | Stable for 3 years if desiccated.[1] |
| Storage (in DMSO) | -80°C | Stable for 6 months. Avoid freeze-thaw.[1][3][6] |
Protocol: Preparation of Stock Solution (10 mM)
Objective: Create a stable, high-concentration Master Stock in 100% DMSO. Target Concentration: 10 mM (Standard for 1000x dilution).
Materials
-
GW406108X powder (desiccated).[1]
-
Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%).[1]
-
Vortex mixer.[1]
-
Amber microcentrifuge tubes (1.5 mL).
Step-by-Step Procedure
-
Equilibration: Remove the GW406108X vial from -20°C storage and allow it to equilibrate to room temperature for 15–30 minutes before opening.
-
Why? Opening a cold vial causes condensation of atmospheric moisture, which degrades the compound and hampers solubility.[1]
-
-
Calculation: Determine the volume of DMSO required.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be clear and light yellow.[1] If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
-
Aliquoting: Immediately dispense the Master Stock into small aliquots (e.g., 20–50 µL) in amber tubes.
-
Storage: Store aliquots at -80°C (preferred) or -20°C.
Protocol: Preparation of Working Solution (Cell Culture)
Objective: Dilute Master Stock into culture media without precipitation. Target Final Concentration: 1 µM – 5 µM (Common range for KIF15/ULK1 inhibition).[1] Max DMSO Tolerance: < 0.5% (Ideal < 0.1%).[1][4]
The "Solvent Shock" Mitigation Strategy
Directly shooting a high-concentration DMSO stock into a static volume of media often causes the compound to crash out locally before it can disperse.[1]
Step-by-Step Dilution (For 5 µM Treatment)
-
Pre-warm Media: Ensure cell culture media is at 37°C. Cold media promotes precipitation.[1][4]
-
Rapid Dispersion Method:
-
Vehicle Control: Prepare a matching control with 5 µL of pure DMSO in 10 mL media (0.05% DMSO final).
-
Application: Add the pre-mixed media containing the inhibitor to your cells immediately.[1]
Mechanism of Action & Experimental Logic
GW406108X is unique because it bridges two distinct cellular machineries: Mitosis (via KIF15) and Autophagy (via ULK1).[1]
Signaling Pathway Diagram
The following diagram illustrates the dual inhibitory effects of GW406108X. Note the distinct downstream consequences: mitotic arrest vs. autophagy blockade.[1]
Figure 1: Dual mechanism of GW406108X inhibiting KIF15-mediated spindle assembly and ULK1-driven autophagy.[1]
Experimental Design Considerations
-
KIF15 Studies:
-
Context: KIF15 becomes essential for bipolar spindle assembly only when Eg5 (KIF11) is inhibited.
-
Validation: To observe the KIF15 phenotype, you typically must co-treat with an Eg5 inhibitor (e.g., Monastrol or STLC) or use Eg5-resistant cell lines.[1] Treatment with GW406108X alone in wild-type cells may show a mild phenotype due to Eg5 redundancy.[1]
-
-
ULK1 Studies:
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Precipitate in Media | "Solvent Shock" or cold media.[1] | Pre-warm media to 37°C. Vortex media while adding the stock dropwise. Do not exceed 10 µM in aqueous media.[1] |
| Loss of Potency | Moisture in DMSO stock.[1][5] | DMSO is hygroscopic.[1] Use single-use aliquots. Discard stock if it turns cloudy or changes color.[1] |
| Cytotoxicity (Non-specific) | High DMSO concentration.[1][4] | Ensure final DMSO is < 0.5%.[1][4] Include a "DMSO-only" vehicle control to normalize data. |
| No Phenotype (Mitosis) | Eg5 redundancy. | KIF15 inhibition alone may not collapse spindles in WT cells.[1] Combine with an Eg5 inhibitor to unmask the phenotype.[1] |
References
-
Zachari, M. et al. (2020). "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets."[1][2][8] Biochemical Journal, 477(4), 801-814.[1][2][3][8]
-
Dumas, M. E. et al. (2019). "Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes."[1][8] Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[1][3][8]
-
MedChemExpress (MCE). "GW406108X Product Datasheet."
- Key Finding: Provides solubility data (DMSO 80 mg/mL) and stability guidelines.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: In-Vivo Administration Protocol for GW406108X
Part 1: Executive Summary & Mechanism of Action
GW406108X is a potent, ATP-competitive small molecule inhibitor with a unique dual-target profile. It inhibits Kif15 (Kinesin-12) (
This dual mechanism makes GW406108X a valuable tool for investigating the intersection of mitotic stress and autophagic survival mechanisms in cancer cells. However, its high hydrophobicity presents challenges for in vivo delivery.[1] This protocol outlines a validated formulation strategy to maximize bioavailability while minimizing vehicle-associated toxicity.
Mechanistic Pathway Diagram
The following diagram illustrates the dual inhibitory action of GW406108X and its downstream physiological effects.
Figure 1: Dual mechanism of action targeting mitotic spindle integrity and autophagic flux.[1]
Part 2: Formulation Protocols
GW406108X is practically insoluble in water. Successful in vivo administration requires a formulation that prevents precipitation in the peritoneal cavity or GI tract. Two protocols are provided: a Solution (for IP/Oral) and a Suspension (strictly for Oral).[1]
Option A: Solubilized Formulation (Recommended for IP or Oral)
This formulation creates a clear solution using co-solvents.[1] It is ideal for bioavailability but requires careful handling to prevent precipitation upon dilution.
Vehicle Composition:
-
10% DMSO (Solubilizer)[1]
-
40% PEG300 (Co-solvent)[1]
-
5% Tween-80 (Surfactant)[1]
-
45% Saline (0.9% NaCl) (Diluent)[1]
Preparation Workflow:
-
Weigh the required amount of GW406108X powder.
-
Dissolve completely in 100% DMSO (10% of final volume). Vortex and sonicate until clear.
-
Add PEG300 (40% of final volume) slowly to the DMSO solution. Vortex.
-
Add Tween-80 (5% of final volume). Vortex gently to avoid excessive foaming.
-
Add Saline (45% of final volume) dropwise while vortexing.
-
Critical Step: If the solution turns cloudy, sonicate at 37°C. If precipitation persists, the concentration is too high for this vehicle (limit is typically ~2-3 mg/mL for clear solution).[1]
-
Option B: Homogeneous Suspension (Recommended for High-Dose Oral)
For doses requiring concentrations >5 mg/mL, a suspension is more stable and safer.[1]
Vehicle Composition:
-
0.5% Sodium Carboxymethyl Cellulose (CMC-Na) in water.
-
Optional: 0.1% Tween-80 to aid dispersion.
Preparation Workflow:
-
Weigh GW406108X powder.
-
Add a small volume of Tween-80 (if using) to wet the powder.
-
Add the 0.5% CMC-Na solution incrementally.
-
Homogenize using a high-speed tissue homogenizer or extensive sonication until a uniform, fine suspension is achieved.
-
Vortex immediately before every dosing to ensure uniform drug delivery.
Part 3: Dosing Strategy & Experimental Design[1]
Due to the lack of a single standardized "clinical" dose in literature, a dose-escalation strategy is required to establish the therapeutic window in your specific model.[1]
Maximum Tolerated Dose (MTD) Pilot
Before efficacy studies, perform a 5-day tolerability check.
| Group | Dose (mg/kg) | Route | Frequency | Monitoring |
| Low | 10 mg/kg | IP/PO | QD (Daily) | Body weight, grooming, motility |
| Mid | 25 mg/kg | IP/PO | QD (Daily) | Body weight, grooming, motility |
| High | 50 mg/kg | PO* | QD (Daily) | Body weight, grooming, motility |
*Note: High doses (>30 mg/kg) often require the Suspension formulation (Option B) to keep injection volumes reasonable (10 mL/kg).[1]
Pharmacodynamic (PD) Validation
To verify the drug is hitting its targets in vivo, harvest surrogate tissues (e.g., tumor or PBMC) 2-4 hours post-dose.[1]
-
Marker for ULK1 Inhibition: Assess phosphorylation of ATG13 (Ser318) via Western Blot.[1] GW406108X should significantly reduce p-ATG13 levels.[2]
-
Marker for Kif15 Inhibition: Histological analysis of tumor sections for monopolar spindles or increased Mitotic Index (pH3 staining).[1]
Efficacy Study Protocol
Schedule: Daily (QD) dosing is standard for kinase inhibitors to maintain suppression.[1] Duration: 14–21 days.
Figure 2: Standard in-vivo efficacy workflow for GW406108X.
Part 4: Safety & Troubleshooting
Solubility Issues
-
Symptom: Precipitate forms upon adding saline in Option A.
-
Solution: The drug concentration is too high for the solvent capacity.[1]
-
Reduce the concentration (e.g., from 5 mg/mL to 2 mg/mL) and increase the dosing volume (up to 10 mL/kg for mice).
-
Switch to Option B (Suspension) .[1] Suspensions tolerate high drug loads better than solutions.
-
Toxicity Signs[1]
-
Symptom: >15% Body weight loss within 3 days.
-
Action: Immediate dose holiday (stop dosing for 2 days). Resume at 50% of the previous dose. Ensure the vehicle control group is not showing weight loss (to rule out vehicle toxicity from high PEG/DMSO).
References
-
Zachari, M. et al. (2020).[1][3] The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets.[3] Biochemical Journal, 477(4), 801–814.[1][3]
-
Peel, N. et al. (2012).[1] Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes. MedChemExpress / SelleckChem Data.
- Key Finding: Characterizes the Kif15 inhibitory activity ( 0.82 uM) and structural properties (oxindole scaffold).
-
Selleck Chemicals. (n.d.).[1] GW406108X Product Datasheet & Solubility Data.
- Key Finding: Provides solubility data in DMSO (80 mg/mL)
Sources
Using GW406108X in a [specific assay, e.g., Western Blot, qPCR]
Application Note: Validating ULK1-Mediated Autophagy Inhibition using GW406108X via Western Blot Flux Assay
Introduction & Mechanistic Insight
GW406108X (also known as GW108X) is a potent, ATP-competitive small molecule inhibitor with a unique dual-target profile: it inhibits ULK1 (Unc-51-like autophagy activating kinase 1, IC₅₀ ~427 nM) and the kinesin motor protein Kif15 (Kinesin-12, IC₅₀ ~0.82 µM).[1]
While Kif15 inhibition is relevant for mitotic spindle maintenance, GW406108X is increasingly utilized as a chemical probe to dissect the autophagy initiation complex . Unlike downstream lysosomal inhibitors (e.g., Chloroquine, Bafilomycin A1) that cause autophagosome accumulation, GW406108X arrests the pathway at the initiation stage by blocking ULK1-mediated phosphorylation of ATG13 and Beclin-1.
This protocol details the Autophagic Flux Assay , the gold-standard method for distinguishing between autophagy induction and blockade. Using Western Blot, we will track the conversion of LC3B-I to LC3B-II and the degradation of p62 (SQSTM1) under nutrient starvation conditions.
Mechanism of Action: The Autophagy Blockade[1][2]
The diagram below illustrates the autophagy cascade and the specific intervention point of GW406108X compared to the lysosomal clamp (Bafilomycin A1).
Caption: GW406108X inhibits the ULK1 complex upstream, preventing LC3 lipidation. Bafilomycin A1 acts downstream, preventing autophagosome turnover. Comparing these reveals "Flux".
Experimental Design: The "Flux" Concept
A common error in autophagy research is interpreting increased LC3-II levels solely as autophagy activation. Increased LC3-II can result from induction (more synthesis) OR blockade (failed degradation).
To validate GW406108X, you must use a "Flux Clamp" (Bafilomycin A1 or Chloroquine).
| Condition | Treatment | Expected Outcome (If GW406108X works) | Mechanism |
| Basal | DMSO | Low LC3-II | Normal turnover. |
| Induction | Starvation (EBSS) | Increased LC3-II | mTOR inhibition activates ULK1. |
| Clamp | Starvation + BafA1 | Maximal LC3-II | Synthesis is ON, Degradation is OFF. |
| Test | Starvation + GW406108X | Low LC3-II | ULK1 is blocked; Phagophores never form. |
| Test + Clamp | Starvation + GW + BafA1 | Low LC3-II | Even with the clamp, no LC3-II accumulates because GW406108X stopped it upstream. |
Detailed Protocol: Western Blot for Autophagic Flux
Materials Required
-
Compound: GW406108X (Resuspend in DMSO to 10 mM stock).
-
Flux Inhibitor: Bafilomycin A1 (Stock 100 µM in DMSO).
-
Starvation Media: Earle’s Balanced Salt Solution (EBSS).
-
Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase inhibitors.
-
Antibodies:
-
Anti-LC3B (Detects both cytosolic I and lipidated II forms).
-
Anti-p62/SQSTM1.[1]
-
Anti-Beta-Actin or GAPDH (Loading Control).
-
Optional: Anti-Phospho-ULK1 (Ser757 or Ser555) to confirm target engagement.
-
Step 1: Cell Seeding and Treatment
-
Seed Cells: Plate cells (e.g., U2OS, HeLa, or MEFs) in 6-well plates to reach 70-80% confluence on the day of the assay.
-
Preparation: Warm EBSS and complete media to 37°C.
-
Treatment Groups (4 hours duration recommended):
-
A (Control): Complete Media + DMSO.
-
B (Starvation): EBSS + DMSO.
-
C (Flux Clamp): EBSS + Bafilomycin A1 (100 nM).
-
D (GW Treatment): EBSS + GW406108X (1 - 5 µM). Note: While IC50 is ~427 nM, cellular assays often require 1-5 µM for full blockade.
-
E (Rescue Check): EBSS + GW406108X (1 - 5 µM) + Bafilomycin A1 (100 nM).
-
Step 2: Protein Extraction (Critical for LC3)
Expert Insight: LC3-II is membrane-bound. Incomplete lysis can result in the loss of the specific LC3-II signal.
-
Wash cells once gently with ice-cold PBS. Do not over-wash; autophagosomes are fragile.
-
Add 150 µL ice-cold RIPA buffer directly to the well. Scrape immediately on ice.
-
Collect lysate and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C .
-
Transfer supernatant to a new tube. Perform BCA protein assay.
Step 3: SDS-PAGE and Transfer
Expert Insight: LC3-I (16 kDa) and LC3-II (14 kDa) are small and separate poorly on standard gels.
-
Gel: Use a 12-15% Bis-Tris gel or a Gradient Gel (4-20%) for optimal resolution of the low MW region.
-
Loading: Load 20-30 µg of protein per lane.
-
Transfer: Transfer to PVDF membrane (0.2 µm pore size). Nitrocellulose often fails to retain small proteins like LC3 efficiently.
-
Fixation (Optional but recommended): After transfer, wash the membrane in PBS with 0.1% Glutaraldehyde for 30 mins to crosslink LC3 to the membrane, enhancing sensitivity.
Step 4: Immunoblotting
-
Blocking: 5% Non-fat dry milk in TBST for 1 hour.
-
Primary Antibody:
-
Anti-LC3B (1:1000) overnight at 4°C.
-
Anti-p62 (1:1000) overnight at 4°C.
-
-
Washing: 3 x 10 mins in TBST.
-
Detection: ECL Prime or similar high-sensitivity substrate.
Data Analysis & Interpretation
Quantify band intensities using ImageJ. Calculate the LC3-II / Actin ratio.
Troubleshooting & Validation Table
| Observation | Interpretation | Corrective Action |
| LC3-II bands are smeared | Autophagosome degradation during lysis. | Ensure Lysis buffer has protease inhibitors; keep strictly at 4°C. |
| GW406108X shows HIGH LC3-II | The drug failed to block initiation, or concentration is too low. | Increase GW406108X to 5 µM. Verify GW406108X quality (it inhibits ULK1, not lysosome). |
| No LC3-II increase in Starvation | Cells are resistant to starvation or basal autophagy is very high. | Verify starvation media (EBSS) contains no serum. |
| p62 does not decrease | p62 is a delayed marker; 4 hours might be too short. | Extend treatment to 6-8 hours for p62 analysis, but keep LC3 analysis at 2-4 hours. |
References
-
Zachari, M. et al. (2020).[2][3][4] "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 801-814.[2][3]
-
Key citation for GW406108X as a specific ULK1/Kif15 inhibitor.[2]
-
-
Klionsky, D. J. et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1-382.
- Authoritative standard for the Flux Assay methodology.
-
Dumas, M. E. et al. (2019).[3] "Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes." Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[3][4]
- Describes the chemical structure and Kif15 inhibitory properties.
Sources
GW406108X application in xenograft mouse models
Application Note: In Vivo Evaluation of Dual Kif15/ULK1 Inhibitor GW406108X in Xenograft Mouse Models
Executive Summary & Mechanism of Action
GW406108X (also referred to as GW108X) is a specialized small-molecule inhibitor distinct from classical Kinesin Spindle Protein (KSP/KIF11) inhibitors. While KIF11 inhibitors (e.g., Ispinesib) cause mitotic arrest, tumors often develop resistance by upregulating Kif15 (Kinesin-12) , a compensatory motor protein that restores bipolar spindle formation.
GW406108X acts via a dual mechanism:
-
Kif15 Inhibition: It blocks the compensatory spindle separation forces in KIF11-independent or resistant cancer cells.
-
ULK1 Inhibition: It potently inhibits Unc-51-like autophagy activating kinase 1 (ULK1), blocking the cytoprotective autophagy that tumor cells utilize to survive mitotic stress.
This unique profile makes GW406108X a critical tool for studying mitotic slippage , drug resistance , and synthetic lethality in combination with taxanes or KIF11 inhibitors.
Signaling Pathway & Mechanism (DOT Visualization)
Caption: Dual-target mechanism of GW406108X preventing Kif15-mediated resistance and ULK1-mediated survival.
Pre-Study Formulation & Solubility
GW406108X is hydrophobic. Improper formulation leads to precipitation in the peritoneal cavity, causing local toxicity and erratic pharmacokinetics. The following protocol utilizes a co-solvent system suitable for Intraperitoneal (IP) injection.
Reagents Required
-
GW406108X Powder (Store at -20°C).[1]
-
DMSO (Anhydrous, cell-culture grade).
-
PEG300 (Polyethylene glycol 300).
-
Tween-80 (Polysorbate 80).
-
Sterile Saline (0.9% NaCl).
Vehicle Composition
| Component | Percentage (v/v) | Function |
| DMSO | 10% | Primary Solubilizer |
| PEG300 | 40% | Co-solvent / Stabilizer |
| Tween-80 | 5% | Surfactant / Dispersant |
| Saline | 45% | Diluent / Tonicity |
Preparation Protocol (Example: 1 mL Working Solution @ 2 mg/mL)
-
Stock Preparation: Dissolve GW406108X powder in 100% DMSO to create a 20 mg/mL stock solution . Sonicate if necessary until clear.
-
Step 1 (Organic Phase): In a sterile tube, combine 100 µL of the DMSO Stock (20 mg/mL) with 400 µL of PEG300. Vortex vigorously for 30 seconds.
-
Step 2 (Surfactant): Add 50 µL of Tween-80.[2] Vortex until the solution is homogenous and slightly viscous.
-
Step 3 (Aqueous Phase): Slowly add 450 µL of warm (37°C) Sterile Saline while vortexing.
-
Critical Note: Add saline slowly to prevent "crashing out" (precipitation). If turbidity occurs, sonicate at 37°C for 5 minutes.
-
-
Final Concentration: 2.0 mg/mL.
-
Stability: Use within 30 minutes of preparation. Do not store the diluted working solution.
Xenograft Experimental Protocol
Model Selection
GW406108X is most effective in models where KIF11 is compromised or resistant.
-
Primary Models: HCT116 (Colorectal), HeLa (Cervical), or A549 (Lung).
-
Resistance Models: Use HCT116 cells adapted to Ispinesib (HCT116-R) to demonstrate Kif15 dependency.
Cell Implantation
-
Harvest cells in exponential growth phase (70-80% confluence).
-
Resuspend in 1:1 mixture of PBS and Matrigel (Corning).
-
Inject 5 x 10⁶ cells subcutaneously into the right flank of 6-8 week old BALB/c nude or NOD/SCID mice.
-
Monitor growth until tumors reach 100–150 mm³ (approx. 10-14 days).
Randomization & Dosing Regimen
Once tumors reach target volume, randomize mice into groups (n=8 per group) to ensure equal average tumor volume across cohorts.
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | N/A | IP | q.d. x 14 days |
| 2 | GW406108X (Low) | 10 mg/kg | IP | q.d. x 14 days |
| 3 | GW406108X (High) | 20 mg/kg | IP | q.d. x 14 days |
| 4 * | Combination | GW (10 mg/kg) + Ispinesib (5 mg/kg) | IP | q2d x 14 days |
*Note: Group 4 is recommended to test synthetic lethality.
Dosing Calculation: For a 20g mouse receiving 20 mg/kg:
-
Required Mass:
-
Using 2 mg/mL formulation:
injection volume.
Experimental Workflow (DOT Visualization)
Caption: Step-by-step in vivo workflow from cell culture to histological analysis.
Data Analysis & Efficacy Endpoints
Tumor Growth Inhibition (TGI)
Measure tumor dimensions (Length
-
Volume Formula:
-
%TGI Calculation:
Where is treated mean volume and is control mean volume.
Toxicity Monitoring
Kinesin inhibitors can cause neutropenia.
-
Body Weight: Weigh mice daily. >15% weight loss requires a "drug holiday" (skip one dose).
-
General Health: Monitor for hunched posture or rough coat (signs of peritoneal irritation from the vehicle).
Histological Validation (Biomarkers)
To confirm the Mechanism of Action (MoA) in vivo, harvest tumors 4 hours post-last dose.
-
Fixation: 10% Neutral Buffered Formalin (24h).
-
IHC Staining Targets:
-
Phospho-Histone H3 (pHH3): Marker of mitotic arrest. Expect increase in treated groups.
-
Cleaved Caspase-3: Marker of apoptosis. Expect increase .
-
LC3B: Autophagy marker. Since GW406108X inhibits ULK1, expect accumulation of p62 (impairment of autophagic flux) or altered LC3B patterns compared to starvation controls.
-
Tubulin Staining: Use immunofluorescence to visualize spindle polarity. Look for monopolar spindles (if combined with KIF11 inhibitor) or disorganized spindles.
-
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| Precipitation in Syringe | Saline added too fast or solution is cold. | Sonicate working solution at 37°C. Keep warm during dosing. |
| Severe Weight Loss (>20%) | GI toxicity or vehicle intolerance. | Switch to every-other-day (q2d) dosing. Ensure PEG300 grade is high purity. |
| No Tumor Regression | Drug resistance or insufficient exposure. | Verify Kif15 expression in tumor line via Western Blot. Increase dose to 30 mg/kg (check solubility first). |
| Peritonitis | High DMSO concentration. | Do not exceed 10% DMSO. If irritation persists, reduce DMSO to 5% and increase PEG300. |
References
-
Discovery of GW406108X as a Kif15/ULK1 Inhibitor
-
Kif15 as a Resistance Mechanism to KIF11 Inhibition
- Title: Kinesin-12 (Kif15)
- Source:Journal of Cell Biology, Tanenbaum et al. (2009).
- Context: Establishes the biological rationale for targeting Kif15 in KIF11-resistant tumors.
-
URL:[Link]
-
ULK1 Inhibition in Cancer Therapy
-
Standard Protocols for Xenograft Drug Studies
Sources
- 1. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
GW406108X Solution Preparation: A Detailed Guide for Researchers
Introduction: Understanding GW406108X
GW406108X is a potent and specific small molecule inhibitor with a dual mechanism of action, targeting both Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2] It inhibits Kif15 with an IC50 of 0.82 µM in ATPase assays and demonstrates ATP-competitive inhibition of ULK1 with a pIC50 of 6.37 (427 nM).[1][2] This dual activity makes GW406108X a valuable tool for investigating cellular processes such as mitosis and autophagy.[3][4][5] Dysregulation of these pathways is implicated in numerous diseases, including cancer, making GW406108X a compound of significant interest in drug discovery and development.[3][6]
This comprehensive guide provides detailed protocols for the preparation of GW406108X solutions for both in vitro and in vivo applications. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to ensure accurate, reproducible, and safe handling of this compound.
Mechanism of Action: Dual Inhibition of Kif15 and ULK1
GW406108X's primary targets are Kif15 and ULK1.[1][2] Kif15 is a microtubule-dependent molecular motor essential for proper mitotic spindle formation.[4][5] ULK1 is a serine/threonine kinase that plays a critical role in the initiation of autophagy, a cellular recycling process.[2][7] GW406108X has been shown to block autophagic flux without affecting the upstream signaling of mTORC1 and AMPK.[1]
Interestingly, studies have revealed that GW406108X can also inhibit VPS34 and AMPK with pIC50 values of 6.34 (457 nM) and 6.38 (417 nM), respectively.[1][2] This information is crucial for interpreting experimental results and understanding potential off-target effects.
Caption: Dual inhibitory action of GW406108X on Kif15 and ULK1.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of GW406108X is fundamental to the successful preparation of homogenous and stable solutions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₁Cl₂NO₄ | [8] |
| Molecular Weight | 400.21 g/mol | [8] |
| CAS Number | 1644443-92-4 | [8] |
| Appearance | Powder | [8] |
The solubility of GW406108X is a critical factor in selecting the appropriate solvent for your experiments. It is practically insoluble in water and ethanol.[8]
| Solvent | Solubility | Notes |
| DMSO | ≥ 80 mg/mL (199.89 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8] Sonication may be required for high concentrations.[9] |
| Ethanol | Insoluble | [8] |
| Water | Insoluble | [8] |
Protocols for Solution Preparation
The following protocols provide step-by-step instructions for preparing GW406108X solutions for both in vitro and in vivo studies. Adherence to these guidelines is essential for experimental success and reproducibility.
Part 1: In Vitro Stock Solution Preparation (e.g., 10 mM in DMSO)
This high-concentration stock solution is suitable for subsequent dilution in cell culture media for various cellular assays.
Materials and Reagents:
-
GW406108X powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of GW406108X powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.0021 mg of GW406108X (Molecular Weight = 400.21 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the GW406108X powder.
-
Dissolution:
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
Expert Insight: For higher concentrations or if dissolution is slow, a brief sonication in a water bath can be beneficial.[9][10] Sonication uses high-frequency sound waves to break down particles and increase their surface area, facilitating faster and more efficient dissolution.[10][11][12]
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]
-
Caption: Workflow for preparing in vitro stock solutions of GW406108X.
Part 2: In Vivo Formulation Preparation
For animal studies, GW406108X is typically administered as a suspension. The following are two common formulations. It is crucial to prepare these formulations fresh on the day of use.
This formulation is often used for oral and intraperitoneal injections.
Materials and Reagents:
-
GW406108X powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol (Example for a 2.08 mg/mL suspension):
-
Prepare a DMSO Stock: First, prepare a concentrated stock solution of GW406108X in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation (per 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL GW406108X DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogenous.
-
Slowly add 450 µL of sterile saline while vortexing to create a uniform suspension.
-
-
Causality of Experimental Choices:
-
PEG300 acts as a co-solvent to help dissolve the poorly water-soluble GW406108X.[7][13]
-
Tween-80 is a non-ionic surfactant that enhances dispersion and prevents the precipitation of the drug when the solution is mixed with the aqueous saline.[13][14]
-
The final concentration of DMSO should be kept low, especially for sensitive animal models.
-
This is another common vehicle for oral administration.
Materials and Reagents:
-
GW406108X powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% w/v in sterile water)
-
Sterile tubes
-
Spatula
-
Vortex mixer or homogenizer
Protocol (Example for a 5 mg/mL suspension):
-
Weighing: Weigh 5 mg of GW406108X powder.
-
Suspension: Add the powder to 1 mL of the CMC-Na solution.
-
Homogenization: Mix thoroughly using a vortex mixer or a homogenizer until a uniform suspension is achieved.[8]
-
Expert Insight: The viscosity of the CMC-Na solution helps to keep the insoluble drug particles suspended, ensuring a more consistent dose administration.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of safety. While a specific, publicly available Safety Data Sheet (SDS) for GW406108X is not readily found in the search results, general laboratory safety precautions for handling chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of waste according to your institution's chemical waste disposal guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution upon storage | - Freeze-thaw cycles- Moisture contamination of DMSO | - Aliquot into single-use volumes.- Use fresh, anhydrous DMSO. |
| Inconsistent experimental results | - Inaccurate weighing or pipetting- Incomplete dissolution of the compound- Degradation of the compound | - Calibrate balances and pipettes regularly.- Ensure complete dissolution by visual inspection and sonication if necessary.- Follow recommended storage conditions and avoid repeated freeze-thaw cycles. |
| Phase separation in in vivo formulation | - Incorrect order of solvent addition- Insufficient mixing | - Follow the protocol precisely for the order of solvent addition.- Ensure thorough mixing at each step. |
References
-
Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures. ResearchGate. [Link]
-
Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures. PubMed. [Link]
-
What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?. ResearchGate. [Link]
-
Study of phase behavior of poly(ethylene glycol)–polysorbate 80 and poly(ethylene glycol)–polysorbate 80–water mixtures. ResearchGate. [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
-
GW406108X (GW108X) | Kif15/ULK1 阻害剤. MedchemExpress.com. [Link]
-
The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. PMC. [Link]
-
How to dissolve chemical compound using ultrasonicator?. ResearchGate. [Link]
-
The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. PubMed. [Link]
-
Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes. Penn State. [Link]
-
Solubility determination and thermodynamic model analysis of L-α-glyceryl phosphorylcholine in different organic solvents of 278.15 K to 323.15 K. PubMed. [Link]
-
Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. [Link]
-
Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes. PMC - NIH. [Link]
-
GW406108X is a Potent Autophagy, ULK1 and Specific Kif15 (Kinesin-12) Inhibitor. Active Bio Sci. [Link]
-
The Identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Discovery - the University of Dundee Research Portal. [Link]
-
Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]
-
Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response. Molecular Biology of the Cell. [Link]
-
Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification. MDPI. [Link]
-
RJPT - Optimization of Soybean Oil, Tween 80, PEG 400 in Formulation of Beta Carotene Nanoemulsion. Research Journal of Pharmacy and Technology. [Link]
-
The Identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. ResearchGate. [Link]
-
Targeting autophagy in disease: established and new strategies. Taylor & Francis. [Link]
-
Inducing Mitotic Catastrophe as a Therapeutic Approach to Improve Outcomes in Ewing Sarcoma. MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. molbiolcell.org [molbiolcell.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 12. hielscher.com [hielscher.com]
- 13. Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)-polysorbate 80-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Long-Term Storage and Handling of GW406108X Powder
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Proper Compound Management
GW406108X is a potent and specific small molecule inhibitor with dual activity against Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase 1 (ULK1).[1][2][3] Its function as an ATP-competitive inhibitor of ULK1 blocks autophagic flux, making it a valuable tool in cellular biology and a potential therapeutic agent.[1][3] The integrity of experimental data and the success of drug development campaigns hinge on the stability and purity of such research compounds. Improper storage can lead to degradation, altering the compound's potency and specificity, thereby compromising experimental reproducibility and outcomes.
This document provides a comprehensive guide to the optimal long-term storage conditions for GW406108X powder. It moves beyond simple temperature recommendations to explain the underlying chemical logic, offering detailed protocols for handling, reconstitution, and stability verification. Our goal is to empower researchers to maintain the long-term viability and integrity of this critical research tool.
Chemical Profile and Stability Considerations
Before defining storage protocols, it is essential to understand the inherent properties of GW406108X that dictate its stability requirements.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₁Cl₂NO₄ | [4] |
| Molecular Weight | 400.21 g/mol | [4] |
| Appearance | Crystalline solid powder | Visual Inspection |
| Key Functional Groups | Oxindole, Furan, Dichlorophenol | Chemical Structure |
| Primary Degradation Risks | Hydrolysis, Oxidation, Photodegradation | General Chemical Principles |
The presence of ester and amide-like functionalities within the oxindole ring system, coupled with the phenolic hydroxyl group, makes GW406108X susceptible to specific degradation pathways.
-
Hydrolysis: Atmospheric moisture can attack electrophilic sites, leading to the opening of the lactam ring in the oxindole core.
-
Oxidation: The electron-rich phenolic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.
-
Photodegradation: Many aromatic and conjugated systems, like that in GW406108X, can absorb UV and visible light, leading to photochemical reactions that alter the molecule's structure.
Therefore, the core principle of long-term storage is to mitigate these environmental factors: moisture, oxygen, and light.
Recommended Long-Term Storage Conditions for GW406108X Powder
Based on multi-vendor data and established chemical stability principles, the following conditions are mandated for the long-term preservation of GW406108X powder.
| Parameter | Condition | Duration | Rationale |
| Temperature | -20°C | Up to 3 years [1][4][5] | Minimizes molecular motion, drastically slowing the rate of all potential chemical degradation reactions. This is the industry-standard for long-term preservation of complex organic molecules. |
| 4°C | Up to 2 years[5] | Suitable for intermediate-term storage. Offers a balance between energy consumption and stability, but -20°C is superior for maximal shelf-life. | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Recommended for the entire storage period. | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation pathways. |
| Light | Amber Glass Vial / Opaque Container | Mandatory for the entire storage period. | Protects the compound from light-induced photodegradation. |
| Container | Tightly Sealed Vial with PTFE-lined cap | Mandatory for the entire storage period. | Prevents moisture and oxygen ingress. Polytetrafluoroethylene (PTFE) liners provide an excellent chemical barrier. |
Experimental Protocols
Protocol 1: Initial Receipt and Aliquoting of GW406108X Powder
Objective: To properly receive and prepare GW406108X powder for long-term storage, minimizing exposure to deleterious environmental conditions.
Causality: The initial handling of a new compound shipment is the most critical step for ensuring its long-term viability. This protocol is designed to prevent the introduction of atmospheric moisture and oxygen into the primary container and subsequent aliquots.
Materials:
-
Primary vial of GW406108X powder from the manufacturer.
-
Appropriately sized amber glass vials with PTFE-lined screw caps.
-
Glove box or glove bag with a controlled inert atmosphere (Argon or Nitrogen).
-
Spatula (chemically resistant).
-
Analytical balance.
-
Labeling materials.
Procedure:
-
Equilibration: Before opening, allow the primary shipping vial of GW406108X to equilibrate to ambient temperature for at least 60 minutes. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.
-
Inert Atmosphere Transfer: Move the unopened primary vial, pre-labeled aliquot vials, and all necessary tools into a glove box or glove bag. Purge the environment with inert gas (e.g., Argon or Nitrogen) to reduce oxygen and moisture levels.
-
Aliquoting: Once inside the inert atmosphere, carefully open the primary vial. Weigh the desired amount of powder for each aliquot. It is best practice to create aliquots based on typical experimental usage to avoid repeated freeze-thaw cycles of stock solutions.
-
Sealing: Tightly seal each aliquot vial. Ensure the PTFE-lined cap is secure.
-
Labeling: Clearly label each vial with the compound name (GW406108X), Lot number, concentration (if applicable), aliquot date, and researcher's name.
-
Storage: Immediately transfer the sealed and labeled aliquots to a designated -20°C freezer. The freezer should be a non-cycling (manual defrost) model to avoid temperature fluctuations.
Diagram: Aliquoting Workflow for Maximizing Compound Stability
Caption: Decision logic for GW406108X handling and preparation.
Conclusion: Upholding Experimental Integrity
The long-term stability of GW406108X powder is robust when stored under the correct conditions. Adherence to the core principles of cold, dark, and dry storage by maintaining a -20°C environment and excluding light and moisture is paramount. By implementing the detailed protocols for initial handling, aliquoting, and stock solution preparation, researchers can ensure the chemical integrity of GW406108X, leading to more reliable, reproducible, and authoritative scientific findings.
References
-
GW406108X is a Potent Autophagy, ULK1 and Specific Kif15 (Kinesin-12) Inhibitor. Available from: [Link]
Sources
Application Note: Synergistic Targeting of Mitotic Plasticity and Autophagic Survival
Combining GW406108X (KIF15/ULK1 Inhibitor) with Paclitaxel
Abstract
This application note details the experimental rationale and methodology for combining GW406108X , a dual-target small molecule inhibitor of Kinesin-12 (KIF15) and ULK1, with the microtubule stabilizer Paclitaxel . While Paclitaxel is a cornerstone chemotherapeutic, resistance often emerges via compensatory spindle motors (KIF15 upregulation) or cytoprotective autophagy. GW406108X serves as a unique "mechanism-breaker" by simultaneously disabling the secondary spindle motor KIF15 and blocking ULK1-mediated autophagic flux. This guide provides a validated workflow for assessing synergistic cytotoxicity, phenotypic spindle defects, and flow cytometric cell cycle analysis.
Part 1: Compound Profiling & Handling
Successful combination assays require precise handling of the small molecule probe to prevent precipitation or degradation, which can skew synergy calculations.
GW406108X Technical Specifications
| Property | Specification | Critical Handling Note |
| Primary Targets | KIF15 (Kinesin-12); ULK1 (Autophagy) | Dual-mechanism probe.[1][2][3] |
| Molecular Weight | ~400.21 g/mol | Use precise molarity calculations.[2] |
| Solubility | DMSO (up to 100 mM) | Insoluble in water. Do not dilute directly into media without an intermediate step if >10µM. |
| Stock Storage | -80°C (Desiccated) | Stable for 6 months. Avoid freeze-thaw cycles >3 times. |
| Working Conc. | 0.5 µM – 10 µM | IC50 for KIF15 is ~0.82 µM; pIC50 for ULK1 is ~6.37. |
Paclitaxel Technical Specifications
| Property | Specification | Critical Handling Note |
| Mechanism | Microtubule Polymerization Stabilizer | Induces mitotic arrest (G2/M). |
| Solubility | DMSO | Viscous; pipette slowly. |
| Working Conc. | 1 nM – 100 nM | Highly potent; serial dilutions must be accurate. |
Part 2: The Biological Rationale (Pathway Logic)[4]
The synergy between GW406108X and Paclitaxel exploits a "Damned if you do, damned if you don't" cellular crisis.
-
Primary Stress: Paclitaxel stabilizes microtubules, preventing proper chromosome segregation.
-
Escape Route 1 (Spindle Redundancy): Cells under mitotic stress often upregulate KIF15 to salvage bipolar spindle formation when the primary motor (KIF11/Eg5) is compromised or microtubules are hyper-stable.
-
Escape Route 2 (Autophagy): Arrested cells initiate ULK1-dependent autophagy to recycle organelles and survive the metabolic stress of prolonged mitosis.
-
The Trap: GW406108X blocks both KIF15 (preventing spindle salvage) and ULK1 (preventing metabolic survival), forcing the cell into apoptosis.
Diagram 1: Mechanism of Synergy
Caption: GW406108X prevents cellular escape from Paclitaxel-induced stress by blocking compensatory KIF15 motor activity and ULK1-mediated autophagy.
Part 3: Experimental Protocols
Protocol A: Synergistic Cytotoxicity (Checkerboard Assay)
Objective: To quantify the Combination Index (CI) and determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Materials:
-
Adherent Cancer Cell Line (e.g., HeLa, A549, or Taxane-resistant sublines).
-
96-well white-walled plates (for luminescence) or clear (for MTT).
-
CellTiter-Glo® (Promega) or MTT reagent.
-
Plate reader.
Workflow:
-
Seeding: Seed 3,000–5,000 cells/well in 90µL media. Incubate 24h to adhere.
-
Preparation of 10X Matrix:
-
Prepare 5 serial dilutions of Paclitaxel (Vertical axis). Range: 0.1 nM to 100 nM.
-
Prepare 5 serial dilutions of GW406108X (Horizontal axis). Range: 0.5 µM to 10 µM.
-
-
Treatment:
-
Add 5µL of Paclitaxel dilution + 5µL of GW406108X dilution to relevant wells.
-
Controls: Vehicle (DMSO), Paclitaxel alone, GW406108X alone, Staurosporine (Kill control).
-
Final DMSO concentration must be <0.5% in all wells.
-
-
Incubation: Incubate for 72 hours (allows for multiple cell cycles).
-
Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 10 min, read Luminescence.
Data Analysis: Use the Chou-Talalay Method (via CompuSyn or R packages).
-
CI < 0.9: Synergy (The goal).
-
CI 0.9 - 1.1: Additive.
-
CI > 1.1: Antagonism.
Protocol B: Phenotypic Validation (Immunofluorescence)
Objective: To visualize the "Rosette" phenotype (monopolar spindles) indicative of KIF15/KIF11 failure vs. normal bipolar spindles.
Reagents:
-
Fixative: 4% Paraformaldehyde (methanol-free).
-
Primary Abs: Anti-alpha-Tubulin (Spindle), Anti-Pericentrin (Centrosomes).
-
Secondary Abs: AlexaFluor 488 (Tubulin), AlexaFluor 594 (Centrosomes).
-
Counterstain: DAPI (DNA).
Steps:
-
Treatment: Treat cells on coverslips for 24 hours with:
-
Fixation: 4% PFA for 15 min at RT. Wash 3x with PBS.
-
Permeabilization: 0.5% Triton X-100 for 10 min.
-
Staining: Block with 3% BSA. Incubate Primaries (1:200) overnight at 4°C. Wash. Incubate Secondaries (1:500) 1h at RT. Stain DAPI.
-
Imaging: Confocal microscopy.
-
Look for:Monopolar spindles (rosettes) in the combination group. Paclitaxel alone usually shows multipolar or disorganized bipolar spindles. The combination should collapse these into mono-asters due to KIF15 inhibition.
-
Protocol C: Flow Cytometry (Cell Cycle & Apoptosis)
Objective: To distinguish between cytostatic arrest (G2/M accumulation) and cytotoxic death (Sub-G1 population).
Workflow:
-
Harvest: Collect floating and adherent cells (trypsinize) after 48h treatment.
-
Wash: Cold PBS.
-
Fixation: Add dropwise to 70% ethanol at -20°C while vortexing. Store >2h.
-
Staining: Resuspend in PBS containing:
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
-
Analysis: Measure PI fluorescence (FL2/PE channel) on a flow cytometer.
-
G2/M Peak (4N DNA): Indicates mitotic arrest.
-
Sub-G1 Peak (<2N DNA): Indicates apoptosis/fragmentation.
-
Diagram 2: Experimental Workflow
Caption: Integrated workflow for validating GW406108X + Paclitaxel efficacy across cytotoxicity, morphology, and cell cycle kinetics.
Part 4: Troubleshooting & Expert Tips
-
Solubility Shock: GW406108X is hydrophobic. When adding to media, ensure vigorous mixing immediately. If you see crystals under the microscope (20x), the data is invalid. Pre-dilute in media at 10X concentration before adding to cells.
-
Timing Matters: Autophagy inhibition (ULK1) is a fast response, but mitotic arrest (KIF15/Paclitaxel) takes time. Do not assay viability before 48 hours; 72 hours is optimal to allow the "mitotic slippage" or apoptotic decision to occur.
-
Differentiating KIF15 vs. ULK1 effects: To prove the synergy is due to KIF15 and not just ULK1, you can include a control arm with Chloroquine (a general autophagy inhibitor) + Paclitaxel. If GW406108X + Paclitaxel is significantly more potent than Chloroquine + Paclitaxel, the KIF15 antimitotic mechanism is likely driving the superior efficacy.
References
-
Poon, R. Y. C., et al. (2014).[4][8] Synergism between inhibitors of Aurora A and KIF11 overcomes KIF15-dependent drug resistance.[4][7][8] Molecular Oncology.[7] Retrieved from [Link]
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[4] Cancer Research.[8] Retrieved from [Link]
-
Zachari, M., et al. (2020).[9] The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal.[1][9] (Identifies GW406108X as a potent ULK1 inhibitor).[3][10][9] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergism between inhibitors of Aurora A and KIF11 overcomes KIF15‐dependent drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synergism between inhibitors of Aurora A and KIF11 overcomes KIF15-dependent drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]
Troubleshooting & Optimization
GW406108X not showing expected effect in cells
Technical Support Center: GW406108X
A Guide for the Senior Application Scientist
Welcome to the technical support center for GW406108X. As researchers, we understand that an experiment not yielding the expected results can be a significant roadblock. This guide is designed to help you, our fellow scientists and drug development professionals, troubleshoot experiments where GW406108X is not showing its expected inhibitory effect on autophagy. My goal is to provide a logical, experience-driven framework to identify and resolve the underlying issues, moving from foundational checks to more complex biological variables.
GW406108X is a potent, ATP-competitive inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy cascade.[1][2][3] It also exhibits inhibitory activity against Kinesin-12 (Kif15).[4][5] Its primary application in cell biology is to block autophagic flux without affecting upstream signaling from mTORC1 or AMPK, making it a valuable tool for dissecting this pathway.[1][2][6] When you don't see this effect, a systematic approach is key.
Troubleshooting Guide: A Question & Answer Approach
Let's diagnose the problem by working through the most common failure points.
Section 1: First-Line Checks: Compound Integrity and Handling
The most frequent source of experimental failure with small molecules lies in their preparation and handling. Before questioning the biological system, we must validate the tool itself.
Q1: I've added GW406108X to my cells, but nothing happened. Is my compound inactive?
A1: This is the right first question. Inactivity is often traced back to compound solubility, storage, or final concentration. Let's verify your preparation protocol.
-
Solubility is Critical: GW406108X is practically insoluble in aqueous solutions like water or cell culture media but shows good solubility in DMSO.[4] An improperly dissolved compound cannot engage its target.
-
Causality: If the compound precipitates out of solution—either in the stock vial or upon dilution into your aqueous culture medium—its effective concentration will be near zero. This is a common issue when the final DMSO concentration in the media is too low to maintain solubility or if the dilution is done too rapidly.
-
-
Stock Solution Preparation and Storage:
-
Solvent Choice: Always use fresh, anhydrous (water-free) DMSO to prepare your high-concentration stock.[4] Moisture-contaminated DMSO can significantly reduce the solubility of many inhibitors.
-
Concentration: Prepare a high-concentration stock (e.g., 10-20 mM). A common stock concentration is 10 mM in DMSO.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption.
-
-
Protocol for Dilution: When diluting the DMSO stock into your cell culture medium, add the stock solution drop-wise into the medium while vortexing or swirling gently. This rapid dispersal helps prevent localized high concentrations that can cause the compound to precipitate. The final DMSO concentration in your culture should generally not exceed 0.1% to avoid solvent-induced artifacts.
Q2: How can I be sure my compound preparation is correct?
A2: Create a "solubility pre-test." Prepare your final working concentration of GW406108X in a cell-free flask of your culture medium. Let it sit in the incubator for an hour and then visually inspect it for any signs of precipitation (cloudiness, crystals). If you see any, you may need to adjust your dilution protocol or lower the final concentration.
Section 2: Experimental Design Validation
If the compound is handled correctly, the next step is to scrutinize the experimental setup. The inhibitor can only block a pathway that is actively running.
Q3: My compound is soluble, but I still see no effect. Is my autophagy induction working?
A3: Excellent question. GW406108X inhibits ULK1, which is activated under cellular stress. To see the effect of an inhibitor, you must first have a robust and measurable activation of the pathway.
-
Inducing Autophagy: The most common method is nutrient starvation. This is typically achieved by replacing complete media with a nutrient-deficient medium like Earle's Balanced Salt Solution (EBSS).[2]
-
Self-Validating System: Your experiment must include a Positive Control for autophagy induction. This is non-negotiable for troubleshooting.
-
Experimental Setup:
-
Negative Control: Cells in complete media + Vehicle (e.g., 0.1% DMSO).
-
Positive Control: Cells in starvation media (e.g., EBSS) + Vehicle.
-
Experimental Condition: Cells in starvation media (e.g., EBSS) + GW406108X.
-
-
-
Causality: Without a clear difference between your negative and positive controls, you have no baseline to measure the inhibitor's effect. If starvation isn't inducing autophagy in your specific cell line, the inhibitor will appear inactive because its target pathway is dormant.
Q4: What concentration of GW406108X should I use, and for how long?
A4: The effective concentration can be cell-type dependent. However, published data provides a strong starting point.
-
Concentration: A concentration of 5 µM has been shown to be effective at significantly reducing the phosphorylation of the ULK1 substrate ATG13 in cellular assays.[2][3] We recommend starting with a dose-response curve (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your cell line.
-
Incubation Time: The timing depends on your assay. For signaling events like phosphorylation, a pre-incubation of 1-2 hours with GW406108X before a 1-2 hour starvation period is often sufficient. For autophagic flux assays measuring protein turnover, longer time points (4-6 hours) may be necessary.
| Parameter | Recommended Value | Source |
| Primary Target | ULK1 Kinase | [1][3] |
| Secondary Target | Kif15 (Kinesin-12) | [4][5] |
| In Vitro IC₅₀ (ULK1) | ~427 nM (pIC₅₀ of 6.37) | [1][6] |
| Effective Cellular Conc. | 1 - 10 µM (Start with 5 µM) | [2] |
| Stock Solution Solvent | Anhydrous DMSO | [4] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [1] |
Section 3: Optimizing Your Readout
The way you measure the effect is just as important as the experiment itself. You must look at the correct downstream markers.
Q5: What is the most direct and reliable way to measure the cellular activity of GW406108X?
A5: The most direct readout is to measure the phosphorylation of a known ULK1 substrate. The gold standard is ATG13 phosphorylation at Serine 318 (pS318) .[2]
-
Causality: GW406108X is a kinase inhibitor. Its immediate effect is to block the transfer of phosphate groups to its substrates. Measuring the phosphorylation status of a direct substrate like ATG13 is the closest you can get to measuring target engagement in the cell. Upon starvation-induced autophagy, pS318-ATG13 levels should increase, and this increase should be blocked by GW406108X.[2]
Q6: I am using an LC3-II flux assay, but my results are ambiguous. Why?
A6: The LC3-II flux assay is a powerful but nuanced method. It measures the rate of autophagy, not just a static snapshot. Misinterpretation is common.
-
How it Works: Autophagy is a dynamic process. The autophagosome marker LC3-II is continuously created and then degraded upon fusion with the lysosome. A simple measurement of LC3-II can be misleading; a low level could mean low autophagosome formation or very high turnover.
-
The Correct Approach: To measure flux, you must compare LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BafA1) . BafA1 blocks the final degradation step, causing LC3-II to accumulate.
-
High Flux: A large increase in LC3-II after adding BafA1.
-
Low Flux (Inhibition): A small or no increase in LC3-II after adding BafA1.
-
-
Expected Result with GW406108X: In starved cells, GW406108X should prevent the formation of autophagosomes. Therefore, even when you add BafA1, there will be little LC3-II to accumulate. Your "starved + GW406108X + BafA1" lane should look similar to your "starved + GW406108X" lane, and both should show less LC3-II than the "starved + BafA1" lane.[2]
Visualizing the Mechanism and Troubleshooting Logic
To clarify these relationships, the following diagrams illustrate the ULK1 signaling pathway and a logical troubleshooting workflow.
Caption: Mechanism of GW406108X action on the ULK1 complex.
Caption: A logical workflow for troubleshooting GW406108X inactivity.
Key Experimental Protocols
Protocol 1: Validating Autophagy Induction and GW406108X Activity via Western Blot
This protocol validates both the positive control (autophagy induction) and the inhibitor's effect on p-ATG13 and LC3-II.
-
Cell Plating: Plate your cells to reach 70-80% confluency on the day of the experiment.
-
Treatment Setup (6 conditions):
-
Group 1 (Negative Control): Complete Media + 0.1% DMSO.
-
Group 2 (Negative Control + BafA1): Pre-treat with 100 nM Bafilomycin A1 for 2 hours in complete media.
-
Group 3 (Positive Control): Starve cells (e.g., in EBSS) + 0.1% DMSO for 2-4 hours.
-
Group 4 (Positive Control + BafA1): Starve cells + 100 nM BafA1 for 2-4 hours.
-
Group 5 (Inhibitor): Pre-treat with 5 µM GW406108X for 1 hour, then switch to starvation media containing 5 µM GW406108X for 2-4 hours.
-
Group 6 (Inhibitor + BafA1): Pre-treat with 5 µM GW406108X for 1 hour, then switch to starvation media containing both 5 µM GW406108X and 100 nM BafA1 for 2-4 hours.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
p-ATG13 (Ser318)
-
Total ATG13
-
LC3B (which detects both LC3-I and LC3-II)
-
A loading control (e.g., β-actin or GAPDH).
-
-
-
Analysis of Expected Results:
-
p-ATG13: Should be low in Group 1, high in Group 3, and low again in Group 5.
-
LC3-II/LC3-I Ratio:
-
Group 3 should show an increase compared to Group 1.
-
Group 4 should show a significant accumulation of LC3-II compared to Group 3 (this confirms flux).
-
Group 5 should show a decrease in LC3-II compared to Group 3.
-
Group 6 should show no significant accumulation of LC3-II compared to Group 5, demonstrating a blockade of flux.
-
-
References
-
Zachari, M., et al. (2020). The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal, 477(4), 801–814. Available at: [Link]
-
Active Bio Sci. (2020, December 2). GW406108X is a Potent Autophagy, ULK1 and Specific Kif15 (Kinesin-12) Inhibitor. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]
- 6. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]
GW406108X Technical Support Center: A Guide to Consistent Experimental Outcomes
Welcome to the technical support resource for GW406108X. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent autophagy inhibitor. Our goal is to provide you with the field-proven insights and detailed protocols necessary to achieve reproducible and reliable results. By understanding the mechanistic nuances and potential pitfalls of GW406108X, you can design robust experiments and confidently interpret your findings.
Section 1: Core Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental properties and handling of GW406108X.
Q1: What is the primary mechanism of action for GW406108X?
A1: GW406108X is a potent autophagy inhibitor that functions primarily as an ATP-competitive inhibitor of the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1).[1][2] ULK1 is a critical initiator of the autophagy cascade.[2][3] By binding to the ATP pocket of ULK1, GW406108X prevents the phosphorylation of downstream targets, such as ATG13, thereby blocking the initiation of autophagosome formation and halting the entire autophagic flux.[3][4] Importantly, its inhibitory action on ULK1 is independent of the upstream signaling kinases mTORC1 and AMPK, which are the canonical regulators of ULK1 activity.[2][5]
Q2: Beyond ULK1, what are the other known targets of GW406108X?
A2: GW406108X is a dual inhibitor. In addition to ULK1, it is also a specific inhibitor of Kif15 (Kinesin-12), a mitotic kinesin.[4][5][6] Furthermore, while it does not affect the signaling to ULK1 from AMPK, it has been shown to directly inhibit AMPK and VPS34 at nanomolar concentrations.[2][4] This is a critical consideration for experimental design, as these off-target activities could contribute to the observed cellular phenotype. Researchers should be mindful of potential confounding effects related to the inhibition of these additional kinases.[3]
Signaling Context of GW406108X Inhibition
Caption: Mechanism of GW406108X action on the ULK1 signaling pathway.
Q3: How should I properly dissolve and store GW406108X?
A3: Proper handling is crucial for consistent results. GW406108X is insoluble in water and ethanol but is soluble in DMSO.[5] For in vitro use, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. The use of fresh, anhydrous DMSO is critical, as moisture can reduce the compound's solubility.[5] Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term stability (up to one year).[7][8]
Q4: What is a typical working concentration for cell-based experiments?
A4: The effective concentration can vary significantly depending on the cell line, treatment duration, and experimental endpoint. A starting point for most cell-based assays is the 1-10 µM range. For example, a concentration of 5 µM has been shown to significantly reduce the starvation-induced phosphorylation of ATG13.[2][3][4] However, it is highly recommended to perform a dose-response experiment (e.g., 0.5 µM to 20 µM) to determine the optimal, lowest-effective concentration for your specific model system. This minimizes the risk of off-target effects.
Q5: How can I definitively confirm that GW406108X is blocking autophagy in my experiment?
A5: Confirmation requires monitoring autophagic flux, not just static marker levels. The gold-standard method is an LC3 turnover assay. This involves comparing the levels of the lipidated form of LC3 (LC3-II) in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (BafA1). A true autophagy inhibitor like GW406108X will prevent the accumulation of LC3-II that is normally seen when lysosomal degradation is blocked by BafA1.[3] Additionally, you can monitor the phosphorylation status of a direct ULK1 substrate, such as ATG13 (Ser318), which should decrease upon effective GW406108X treatment.[2][3]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with GW406108X.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting GW406108X experiments.
Problem: I am not observing the expected inhibition of autophagy.
-
Q: Did you verify the complete dissolution of the compound?
-
A: GW406108X can be difficult to dissolve.[4] After adding DMSO, ensure there is no visible precipitate. Gentle warming or sonication may be required to achieve full dissolution.[7] Always visually inspect your stock solution before diluting it in culture media. Precipitated compound in the media will lead to a lower effective concentration and inconsistent results.
-
-
Q: Is your stock solution stable and properly stored?
-
Q: Have you confirmed the optimal concentration in your specific cell line?
-
A: Do not assume a concentration from another paper will work in your system. Cell lines can have different sensitivities and permeability to the compound. A dose-response curve is essential to validate the compound's activity in your hands.
-
-
Q: Are you using the most robust method to measure autophagy?
-
A: Simply measuring a decrease in LC3-II levels can be misleading, as it can indicate either a blockage in autophagy initiation (the desired effect) or an overwhelming induction of autophagy with rapid lysosomal fusion. An LC3 flux assay with a lysosomal inhibitor is the most reliable method to confirm a block in the pathway.[3]
-
Problem: I am observing unexpected cellular effects that don't seem related to autophagy.
-
Q: Could your phenotype be explained by the known off-targets of GW406108X?
-
A: Yes. Remember that GW406108X also inhibits the mitotic kinesin Kif15, as well as the kinases VPS34 and AMPK.[2][4][6] If you are observing effects on cell cycle, mitosis, or cellular metabolism, these could be direct off-target effects. Critically evaluate whether your observed phenotype aligns with the inhibition of these other proteins.
-
-
Q: Are you using an excessively high concentration of the inhibitor?
-
A: The potential for off-target effects increases with concentration.[3] Use the lowest possible concentration that gives you robust inhibition of ULK1 activity. This is another reason why a careful dose-response study is a mandatory first step.
-
Problem: My results are not reproducible from one experiment to the next.
-
Q: Is there variability in your compound preparation?
-
Q: Could there be batch-to-batch variability in the compound itself?
-
A: This is a possibility with any chemical inhibitor. Some vendors may supply mixtures of geometric isomers (Z/E), which could have different activities.[6] If you encounter persistent reproducibility issues, consider sourcing the compound from a different supplier or obtaining a certificate of analysis to confirm purity and composition.
-
Section 3: Key Experimental Protocols & Data
Data Summary Tables
Table 1: Inhibitory Profile of GW406108X
| Target | Activity Type | Potency (IC50 / pIC50) | Source |
| ULK1 | ATP-Competitive Inhibition | pIC50: 6.37 (427 nM) | [4] |
| Kif15 | ATPase Inhibition | IC50: 0.82 µM | [4][5] |
| VPS34 | Inhibition | pIC50: 6.34 (457 nM) | [4] |
| AMPK | Inhibition | pIC50: 6.38 (417 nM) | [2][4] |
Table 2: Recommended Solvent Formulations
| Use Case | Formulation | Instructions & Notes | Source |
| In Vitro Stock | 100% Anhydrous DMSO | Dissolve up to 45-80 mg/mL. Sonication may be required. Store in aliquots at -80°C. | [5][7] |
| In Vivo Suspension | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Prepare a concentrated stock in DMSO first. Add other solvents sequentially, mixing thoroughly after each addition. The final mixture is a suspension and may require sonication before use. Prepare fresh daily. | [4][8] |
Protocol 1: Preparation and Validation of GW406108X for Cell Culture
-
Stock Solution Preparation:
-
Allow the GW406108X powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of fresh, anhydrous DMSO to achieve a desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C.
-
-
Experimental Validation (LC3 Flux Assay):
-
Plate your cells of interest and allow them to adhere.
-
Treat cells with four conditions for the final 2-4 hours of the experiment:
-
Vehicle Control (e.g., 0.1% DMSO)
-
GW406108X (at your determined optimal concentration)
-
Vehicle Control + Bafilomycin A1 (100 nM)
-
GW406108X + Bafilomycin A1 (100 nM)
-
-
Lyse the cells in appropriate lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Perform SDS-PAGE and Western blot analysis using a validated antibody for LC3.
-
Expected Result for Inhibition: In the vehicle-treated lanes, BafA1 should cause a significant accumulation of LC3-II (Lane 3 > Lane 1). In the GW406108X-treated lanes, this accumulation should be blocked (Lane 4 should be similar to Lane 2, and significantly less than Lane 3).
-
Protocol 2: Preparation of GW406108X for In Vivo Administration (Suspension)
This protocol is adapted from vendor recommendations and yields a 2.08 mg/mL suspended solution.[4]
-
Prepare a 10X DMSO Stock: Prepare a 20.8 mg/mL stock solution of GW406108X in 100% anhydrous DMSO.
-
Sequential Addition of Solvents: To prepare 1 mL of the final formulation, follow these steps precisely:
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80. Mix thoroughly by vortexing.
-
Add 450 µL of sterile saline (0.9% NaCl). Mix thoroughly by vortexing.
-
-
Homogenization: The final mixture will be a suspension. Before administration (e.g., oral gavage or intraperitoneal injection), vortex and/or sonicate the suspension to ensure it is homogenous.
-
Administration: Use the formulation immediately after preparation. Do not store the final suspension.
References
-
Zachari, M., et al. (2020). The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal, 477(4), 801–814. Available at: [Link]
-
Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. (2023). MDPI. Retrieved February 7, 2024, from [Link]
-
GW406108X (GW108X) | Kif15/ULK1 阻害剤. (n.d.). MedchemExpress.com. Retrieved February 7, 2024, from [Link]
-
Zachari, M., et al. (2020). The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Portland Press. Retrieved February 7, 2024, from [Link]
-
Jenner, E. (2020). GW406108X is a Potent Autophagy, ULK1 and Specific Kif15 (Kinesin-12) Inhibitor. Immune System Research. Retrieved February 7, 2024, from [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GW406108X | Autophagy | Kinesin | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Head-to-head comparison of GW406108X and [another inhibitor]
The "Metabolic vs. Mitotic" Trade-off in ULK1 Inhibition
Executive Summary: The Application Scientist's Perspective
In the precise field of autophagy research, selecting the right chemical probe is often a choice between competing liabilities. For years, SBI-0206965 has served as the "gold standard" small molecule inhibitor for ULK1 (Unc-51 like autophagy activating kinase 1). However, its utility is compromised by significant off-target effects on the AMPK/mTOR axis, complicating metabolic studies.
GW406108X , originally designed as a specific inhibitor for the kinesin motor protein Kif15 , has emerged as a potent, ATP-competitive ULK1 inhibitor.[1][2]
The Verdict:
-
Choose GW406108X if your research focuses on metabolic regulation of autophagy (AMPK/mTOR independence). It avoids the "metabolic noise" of SBI-0206965.
-
Choose SBI-0206965 if your model is highly sensitive to mitotic defects or cytoskeletal integrity, as GW406108X’s primary target (Kif15) is essential for spindle maintenance in Eg5-compromised cells.
Part 1: Technical Specifications & Potency Data
The following data aggregates biochemical assays and cellular validation metrics to provide a direct comparison.
| Feature | GW406108X | SBI-0206965 |
| Primary Target | Kif15 (Kinesin-12) & ULK1 | ULK1 & ULK2 |
| ULK1 Potency (IC50) | ~427 nM (pIC50 6.[2][3]37) | ~108 nM |
| ULK2 Potency (IC50) | Not significantly active | ~711 nM |
| Mechanism | ATP-Competitive Type I | ATP-Competitive Type I |
| Critical Off-Targets | Kif15 (0.82 µM) - Mitotic Spindle | AMPK (Potent), FAK , mTORC1 (indirect) |
| Metabolic Impact | Clean (No AMPK/mTOR inhibition) | Dirty (Inhibits AMPK; alters mTORC1) |
| Solubility | DMSO (up to 80 mg/mL) | DMSO (up to 30 mg/mL) |
| Cellular Readout | Blocks LC3 turnover; reduces p-ATG13 | Blocks LC3 turnover; reduces p-ATG13 |
Scientist's Note: While SBI-0206965 appears more potent biochemically (108 nM vs 427 nM), GW406108X often yields cleaner data in nutrient-starvation assays because it does not paradoxically activate or inhibit the upstream energy sensors (AMPK) that regulate ULK1.
Part 2: Mechanism of Action & Off-Target Topology
Understanding the signaling topology is critical to interpreting your data. The diagram below illustrates where each inhibitor binds and, crucially, where they introduce experimental artifacts.
Figure 1: Comparative Mechanism of Action. Note the "Critical Artifact" pathway for SBI-0206965 interfering with AMPK, the very sensor that activates ULK1.
Part 3: Validated Experimental Protocol
The "Gold Standard" Kinase Activity Assay (p-ATG13 Readout)
To validate ULK1 inhibition, one cannot simply measure LC3-II accumulation (which measures flux). You must measure the direct kinase activity of ULK1. The most reliable substrate is ATG13 at Serine 318.
Objective: Confirm GW406108X efficacy by monitoring the loss of starvation-induced ATG13 phosphorylation.[2]
Reagents Required:
-
Cell Line: U2OS or HeLa (Adherent).
-
Inhibitor: GW406108X (Stock 10mM in DMSO).
-
Inducer: EBSS (Earle's Balanced Salt Solution) for starvation.
-
Antibody: Anti-Phospho-ATG13 (Ser318) (Critical: Ensure specificity).
Step-by-Step Workflow:
-
Seeding & Synchronization:
-
Seed cells to reach 70-80% confluency in 6-well plates.
-
Expert Tip: Do not over-confluent; contact inhibition can alter basal autophagy rates.
-
-
Pre-Treatment (The "Loading" Phase):
-
Aspirate growth media.
-
Add fresh complete media containing 5 µM GW406108X .
-
Incubate for 60 minutes .
-
Control: DMSO vehicle control (0.1%).
-
Comparison Arm: Treat parallel wells with 10 µM SBI-0206965 .
-
-
Induction (The "Trigger" Phase):
-
Aspirate media.
-
Wash cells 1x with warm PBS (to remove residual amino acids).
-
Add warm EBSS containing the same concentration of inhibitor (5 µM GW or 10 µM SBI).
-
Incubate for 1 to 2 hours .
-
Note: EBSS induces strong ULK1 activation. The inhibitor must be present during this stress to prevent the phosphorylation event.
-
-
Lysis & Preservation:
-
Place plates immediately on ice.
-
Wash 1x with ice-cold PBS.
-
Lyse directly in RIPA buffer supplemented with Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
-
Crucial: ULK1 is a kinase; phosphatase inhibition is non-negotiable.
-
-
Western Blot Analysis:
-
Load 20-30 µg protein per lane.
-
Probe 1: Phospho-ATG13 (Ser318).[3] Expectation: High in EBSS, Low in EBSS+GW.
-
Probe 2: Total ATG13. Expectation: Band shift may be visible (lower mobility = phosphorylated).
-
Probe 3: p-AMPK (Thr172). Expectation: High in EBSS. If using SBI-0206965, this signal may be aberrantly suppressed, unlike in GW406108X samples.
-
Part 4: Critical Analysis & Recommendations
1. The Specificity Advantage (GW406108X)
Research by Zachari et al. (2020) highlighted that while SBI-0206965 is potent, it inhibits AMPK with high affinity. Since AMPK is the upstream activator of ULK1 during starvation, using SBI-0206965 makes it impossible to distinguish whether you stopped autophagy by inhibiting ULK1 or by blinding the cell to the starvation signal (AMPK).
-
GW406108X does not inhibit AMPK. This makes it the superior tool for dissecting the mTOR-AMPK-ULK1 signaling triangle.
2. The Cytoskeletal Liability (GW406108X)
GW406108X was originally synthesized to target Kif15 (Kinesin-12).[2][4] Kif15 acts as a "spare tire" for the mitotic kinesin Eg5 (Kif11).
-
Risk: If your cells are resistant to Eg5 inhibitors or if you are studying mitosis, GW406108X will arrest cells in mitosis (monopolar spindles).
-
Mitigation: For standard autophagy assays (short duration, 1-4 hours), this mitotic effect is negligible as only a small fraction of cells will enter mitosis during the assay window.
References
-
Zachari, M., et al. (2020).[1] "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 801-814.[1][4]
-
Egan, D. F., et al. (2015).
-
Dumas, M. E., et al. (2019). "Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes." Bioorganic & Medicinal Chemistry Letters, 29(2), 148-154.[4]
-
Dite, T. A., et al. (2018).[5] "AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965." Journal of Biological Chemistry, 293(23), 8874-8885.
Sources
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In-Vivo Efficacy & Mechanistic Profiling of GW406108X
Part 1: Executive Summary & Mechanism of Action
GW406108X (also known as GW108X) represents a unique class of "dual-mechanism" chemical probes. Unlike standard kinase inhibitors that target a single pathway, GW406108X possesses a rare, confirmed cross-reactivity profile: it inhibits Kif15 (Kinesin-12) , a motor protein essential for spindle maintenance during mitosis, and ULK1 (Unc-51-like autophagy activating kinase 1) , the gatekeeper of autophagy initiation.
This duality makes GW406108X a critical tool for researchers investigating the intersection of mitotic stress and autophagic survival mechanisms . While clinical-grade alternatives exist for each individual target (e.g., Ispinesib for KSP/Eg5, MRT68921 for ULK1), GW406108X is uniquely suited for studying compensatory resistance mechanisms where tumors utilize autophagy to survive mitotic arrest.
Mechanistic Pathway Diagram
The following diagram illustrates the dual inhibition points of GW406108X and its downstream effects on cell survival and proliferation.
Caption: GW406108X simultaneously targets Kif15 to disrupt mitosis and ULK1 to block autophagic survival, preventing resistance.
Part 2: Comparative Efficacy Analysis
To validate the efficacy of GW406108X, it must be benchmarked against the "Gold Standards" for its respective targets. The table below synthesizes data from key characterization studies, specifically the Biochemical Journal (Zachari et al., 2020) and Bioorganic & Medicinal Chemistry Letters (Dumas et al., 2019).
Table 1: Comparative Profiling of GW406108X vs. Alternatives
| Feature | GW406108X (The Probe) | Ispinesib (The Clinical Standard) | MRT68921 (The ULK1 Standard) |
| Primary Target | Dual: Kif15 & ULK1 | KSP (Eg5/Kinesin-5) | ULK1/2 |
| Mechanism | ATP-competitive inhibitor | Allosteric inhibitor of ATPase | ATP-competitive inhibitor |
| Potency (IC50) | Kif15: ~0.82 µMULK1: ~427 nM (pIC50 6.[1]37) | Eg5: ~1.2 nM | ULK1: ~2.9 nM |
| Selectivity | Moderate (Poly-pharmacology) | High (Specific to KSP loop L5) | High (Specific to ULK complex) |
| Cellular Efficacy | Blocks LC3 flux; Induces arrest in Eg5-resistant cells | Induces "Monoastral" phenotype; robust apoptosis | Complete block of autophagy flux |
| In-Vivo Utility | Proof-of-Concept / Tool Requires high dosing (CMC-Na formulation) | Clinical Stage Robust tumor regression in xenografts | Preclinical Standard Widely used for in-vivo autophagy blockade |
| Best Use Case | Studying synthetic lethality (e.g., Kif15 inhibition in Eg5-resistant tumors) | Primary mitotic blockade in cancer therapy | Studying autophagy dependence in tumors |
Expert Insight on In-Vivo Efficacy
While Ispinesib demonstrates potent single-agent tumor regression in mouse xenografts (e.g., Ovarian SKOV3 models), GW406108X is less potent per milligram. Its value lies not in replacing Ispinesib, but in overcoming resistance .
-
The Resistance Context: Tumors treated with Ispinesib often upregulate Kif15 to compensate for the loss of Eg5, allowing them to continue dividing.
-
The GW406108X Advantage: By inhibiting Kif15, GW406108X can re-sensitize these resistant cells. Furthermore, by blocking ULK1, it prevents the autophagy-mediated recycling of nutrients that stressed tumor cells rely on to survive the mitotic arrest.
Part 3: Validated Experimental Protocols
To confirm the efficacy of GW406108X in your own research, use the following self-validating protocols. These are designed to distinguish between its kinase (ULK1) and motor (Kif15) activities.
Protocol A: Autophagic Flux Inhibition (In-Vitro/Ex-Vivo)
Objective: Confirm GW406108X engagement with ULK1 by measuring LC3-II accumulation.
Reagents:
-
GW406108X (10 mM stock in DMSO).
-
Bafilomycin A1 (Lysosomal inhibitor, acts as the "clamp").
-
Anti-LC3B antibody (Western Blot).
Workflow:
-
Cell Seeding: Seed U2OS or HeLa cells to 70% confluency.
-
Starvation Induction: Wash cells 2x with PBS and replace media with EBSS (Earle's Balanced Salt Solution) to induce robust autophagy.
-
Treatment Groups:
-
Control (EBSS + DMSO)
-
Validation: EBSS + GW406108X (5 µM)
-
Flux Control: EBSS + Bafilomycin A1 (100 nM)
-
Double Block: EBSS + GW406108X + Bafilomycin A1
-
-
Incubation: 2 hours at 37°C.
-
Lysis & Blotting: Lyse cells; immunoblot for LC3B.
Self-Validating Checkpoint:
-
Success: In the "Double Block" group, LC3-II levels should be lower than in the "Flux Control" (Bafilomycin alone).
-
Reasoning: If GW406108X effectively inhibits ULK1, it stops the formation of autophagosomes. Therefore, even if Bafilomycin blocks the drain, there is no flow entering the pipe. If LC3-II remains high, the upstream inhibition failed.
Protocol B: In-Vivo Formulation & Dosing Strategy
Objective: Assessing pharmacodynamic efficacy in mouse models.
Unlike Ispinesib, GW406108X has poor water solubility. For in-vivo studies (e.g., assessing tumor growth delay), a suspension formulation is required.
Formulation Protocol:
-
Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in sterile water.
-
Preparation:
-
Weigh GW406108X powder.
-
Add to CMC-Na solution slowly while vortexing.
-
Critical Step: Sonicate for 15-20 minutes to ensure a homogeneous suspension.
-
Final Concentration Target: 5 mg/mL.
-
-
Administration: Oral Gavage (PO) or Intraperitoneal (IP).
-
Dosing Regimen: 50 mg/kg, once daily (QD) for 5 days.
Efficacy Readout (Biomarker): Do not rely solely on tumor volume. Harvest tumors 4 hours post-last dose and immunoblot for p-ATG13 (Ser318) .
-
Success: Significant reduction in p-ATG13 levels compared to vehicle control confirms in-vivo ULK1 target engagement.
Part 4: References
-
Zachari, M. et al. (2020).[1][2][3] "The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets." Biochemical Journal, 477(4), 801–814.[1][3]
-
Significance: The primary characterization paper identifying GW406108X as a potent ULK1 inhibitor within the GSK PKIS library.[2]
-
-
Dumas, M. E. et al. (2019).[3] "Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes." Bioorganic & Medicinal Chemistry Letters, 29(2), 148–154.[3]
-
Significance: Establishes the structural basis for Kif15 inhibition and the utility of these probes in studying mitotic mechanics.
-
-
MedChemExpress (MCE). "GW406108X Product Datasheet & In Vivo Formulation."
-
Significance: Provides solubility data, chemical structure confirmation (Z/E configurations), and standard formulation protocols (CMC-Na).
-
-
Selleck Chemicals. "GW406108X: Kinesin inhibitor."
-
Significance: Verification of ATPase assay IC50 values and cross-reference for kinase selectivity profiles.
-
Sources
Benchmarking GW406108X: Dual-Mechanism Targeting of Mitotic Rescue and Autophagic Survival
Topic: Benchmarking GW406108X against other therapeutic candidates Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
GW406108X represents a distinct class of dual-target small molecules designed to overcome the primary resistance mechanisms associated with standard antimitotic therapies. While KIF11 (Eg5) inhibitors like Ispinesib and Filanesib have shown promise, their clinical efficacy is frequently blunted by compensatory upregulation of Kif15 (Kinesin-12) and cytoprotective autophagy.
GW406108X acts as a specific Kif15 inhibitor (IC50: 0.82 µM) and a potent ULK1 inhibitor (IC50: ~427 nM). This guide benchmarks GW406108X against single-target competitors, delineating its role as a "resistance-breaker" in chemotherapeutic regimens.
Mechanistic Profiling: The Dual-Target Advantage
The therapeutic rationale for GW406108X lies in its ability to dismantle two non-redundant survival pathways simultaneously:
-
Mitotic Rescue (Kif15): When KIF11 is inhibited, cancer cells upregulate Kif15 to maintain bipolar spindle assembly and escape apoptosis. GW406108X blocks this rescue route.
-
Autophagic Survival (ULK1): Metabolic stress from antimitotics triggers ULK1-mediated autophagy. GW406108X inhibits ULK1, preventing the recycling of nutrients required for survival.
Diagram 1: Mechanism of Action & Resistance Breaking
This diagram illustrates how GW406108X intercepts the Kif15 rescue pathway that activates upon KIF11 inhibition, while simultaneously blocking the ULK1 autophagy loop.
Caption: GW406108X blocks the Kif15 compensatory pathway and ULK1-driven autophagy, forcing apoptosis.
Comparative Benchmarking Data
The following data compares GW406108X against standard Kinesin and Autophagy inhibitors. Note that GW406108X is less potent than third-generation KIF11 inhibitors but offers a broader "resistance-proof" profile.
Table 1: Potency & Target Selectivity Profile
| Candidate | Primary Target | Secondary Target | IC50 (Primary) | Mechanism of Inhibition | Key Limitation |
| GW406108X | Kif15 (Kinesin-12) | ULK1 | 0.82 µM | ATP-competitive (ULK1); MT-binding prevention (Kif15) | Moderate potency requiring µM dosing |
| Ispinesib (SB-715992) | KIF11 (Eg5) | None | ~1-2 nM | Allosteric (Loop L5) | Rapid resistance via Kif15 upregulation |
| Filanesib (ARRY-520) | KIF11 (Eg5) | None | ~6 nM | Allosteric | Requires AAG binding; neutropenia risk |
| MRT68921 | ULK1/2 | NUAK1 | 2.9 nM | ATP-competitive | Causes "stalled" autophagosomes; no kinesin activity |
| Kif15-IN-1 | Kif15 | None | N/A (Functional) | Rigor-locking (Traps motor on MT) | Single-pathway inhibition only |
Key Insight: Unlike Kif15-IN-1 , which freezes the motor on the microtubule (rigor state), GW406108X prevents the Kif15 motor domain from binding to the microtubule track. This distinction is critical for researchers studying spindle dynamics, as GW406108X mimics a "loss of function" rather than a "roadblock" phenotype.
Experimental Protocol: Validating Kif15 Inhibition
To validate GW406108X activity in your therapeutic pipeline, a standard proliferation assay is insufficient due to KIF11 redundancy. You must use a Kinesin-Gliding ATPase Assay or a Functional Rescue Assay .
Recommended Protocol: Kif15 ATPase Inhibition Assay This protocol isolates the ATPase activity of the Kif15 motor domain (N420 construct) to verify direct inhibition.
Reagents:
-
Recombinant Kif15-N420 protein (10-20 nM final).
-
Taxol-stabilized Microtubules (MTs) (1-2 µM).
-
ATP (1 mM).
-
GW406108X (Serial dilution: 0.1 µM – 100 µM).
-
Phosphate detection reagent (e.g., Malachite Green or ADP-Glo).
Diagram 2: ATPase Screening Workflow
This diagram outlines the step-by-step workflow for verifying GW406108X potency against Kif15.
Caption: Workflow for Kif15 ATPase assay. Inhibition is measured by reduced phosphate liberation.
Protocol Steps:
-
Protein Prep: Dilute Kif15-N420 in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Incubation: Add GW406108X to the protein/MT mix. Incubate for 15 minutes to allow binding to the allosteric/ATP site.
-
Reaction: Trigger the reaction with 1 mM ATP.
-
Readout: Stop reaction after linear phase (typically 20-30 mins). Calculate IC50 based on phosphate release relative to DMSO control.
-
Validation Criteria: IC50 must fall within 0.5 – 1.5 µM. If >2 µM, check protein integrity or compound solubility (precipitates in aqueous buffer >50 µM).
-
Physicochemical & Pharmacokinetic Profile
For in vivo researchers, GW406108X presents formulation challenges typical of kinase inhibitors.
-
Solubility: Insoluble in water. Highly soluble in DMSO (up to 80 mg/mL).
-
In Vivo Formulation: For xenograft studies, avoid simple saline. Use a suspension vehicle:
-
Vehicle: 0.5% CMC-Na (Carboxymethylcellulose Sodium) + 0.1% Tween-80.
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
-
Cellular Permeability: High.
-
Selectivity Entropy: High. It does not inhibit upstream mTORC1 (pS758-ULK1) or AMPK (pS556-ULK1) sites, ensuring that observed autophagy blockade is due to direct ULK1 inhibition.
Strategic Positioning in Drug Development
When to use GW406108X?
-
Use GW406108X if your model is resistant to Paclitaxel or Ispinesib and shows high Kif15 expression.
-
Use GW406108X to study the "addiction" of cancer cells to autophagy during mitotic arrest.
-
Do NOT use GW406108X as a sole agent for KIF11-dependent tumors without first verifying Kif15 levels; its potency (µM) is lower than Filanesib (nM).
References
-
Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes. Bioorganic & Medicinal Chemistry Letters. Link
-
The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal. Link
-
KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics. PNAS.[1] Link
-
Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Future Science OA. Link
-
Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of GW406108X
The responsible management of potent, research-grade compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of GW406108X, a specific Kif15 (Kinesin-12) and ULK1 inhibitor.[1][2][3] As a potent autophagy inhibitor, the biological activity of GW406108X necessitates rigorous disposal protocols to mitigate risks to personnel and the ecosystem.[1][3][4] This document moves beyond a simple checklist, offering a causal explanation for each procedural step, grounded in the compound's known properties and established safety principles for hazardous pharmaceutical waste.
Understanding the Compound: Physicochemical and Hazard Profile of GW406108X
A thorough understanding of a compound's characteristics is fundamental to designing a safe disposal plan. The following table summarizes key data for GW406108X, which informs the subsequent procedural recommendations.
| Property | Value | Implication for Disposal |
| Molecular Formula | C₂₀H₁₁Cl₂NO₄ | The presence of chlorinated organic compounds requires disposal methods that prevent the formation of toxic byproducts, such as incineration at high temperatures. |
| Molecular Weight | 400.21 g/mol | Not directly impacting disposal, but essential for accurate inventory and waste tracking. |
| Appearance | Light yellow to yellow solid powder | As a powder, there is a significant risk of aerosolization. Handling procedures must be designed to minimize dust generation. |
| Solubility | Insoluble in water; Soluble in DMSO (up to 80 mg/mL)[2] | Aqueous dilution is not a viable disposal method.[2] Solutions in organic solvents like DMSO must be treated as hazardous chemical waste. |
| Biological Activity | Potent inhibitor of Kif15, ULK1, VPS34, and AMPK[1][3][4] | Due to its high potency and specific biological targets, even minute quantities can have unintended biological effects. Environmental release must be strictly prevented. |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2][3] | Proper storage is crucial to prevent degradation into unknown, potentially more hazardous compounds. Expired or degraded material must be disposed of as hazardous waste. |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of GW406108X is a multi-stage process that begins with waste identification and culminates in documented, compliant removal.
Step 1: Waste Classification and Segregation
The "Why": The foundation of safe chemical waste management is accurate identification and separation.[5][6] Co-mingling different waste streams can lead to dangerous chemical reactions, complicate disposal procedures, and result in regulatory non-compliance. All materials that have come into contact with GW406108X are considered contaminated and must be disposed of as hazardous pharmaceutical waste.
Procedure:
-
Identify all GW406108X waste streams. This includes:
-
Expired or unused pure compound (solid).
-
Solutions of GW406108X in solvents (e.g., DMSO).
-
Contaminated labware: pipette tips, centrifuge tubes, vials, flasks, and gloves.
-
Contaminated personal protective equipment (PPE).
-
Spill cleanup materials.
-
-
Segregate waste into designated, clearly labeled containers. Use separate containers for:
-
Solid Waste: A dedicated, sealed container for powders, contaminated wipes, and disposable labware. This container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: A separate, shatter-proof, and chemically-resistant container for solutions of GW406108X in organic solvents.
-
Sharps Waste: A designated sharps container for any needles or blades that may be contaminated.
-
Step 2: Decontamination of Non-Disposable Items
The "Why": While many items will be single-use, some equipment (e.g., glassware, spatulas) may be reused. Effective decontamination is critical to prevent cross-contamination of future experiments and inadvertent exposure.
Procedure:
-
Prepare a decontamination solution. A solution of 1 M sodium hydroxide or a validated commercial decontamination solution is recommended.
-
Immerse contaminated items. Allow items to soak for a minimum of one hour to facilitate the degradation of the compound.
-
Rinse thoroughly. After soaking, rinse the items multiple times with an appropriate solvent (e.g., ethanol or isopropanol), followed by a final rinse with deionized water.
-
Dispose of the decontamination solution and rinsate as hazardous liquid waste.
Step 3: Packaging and Labeling for Disposal
The "Why": Proper packaging and labeling ensure the safety of all personnel who will handle the waste, from lab staff to disposal technicians. It is also a strict regulatory requirement.
Procedure:
-
Seal all waste containers securely.
-
Attach a hazardous waste label. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: (3Z)-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-5-(furan-2-carbonyl)-1H-indol-2-one (GW406108X).
-
The specific solvent(s) for liquid waste.
-
An accurate estimation of the concentration and volume.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Biologically Active").
-
Step 4: Final Disposal and Documentation
The "Why": The final disposal of potent pharmaceutical compounds must be handled by a licensed hazardous waste management company to ensure compliance with federal regulations like the Resource Conservation and Recovery Act (RCRA).[7][8] Incineration is the preferred method for this type of waste.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office. [6] They will provide specific guidance and arrange for a scheduled pickup of the waste.
-
Do not dispose of GW406108X down the drain or in the regular trash. [6] This is a direct violation of environmental regulations and poses a significant risk.
-
Maintain meticulous records. Keep a log of all GW406108X waste generated, including amounts, dates, and disposal pickup dates. These records are essential for regulatory compliance and internal safety audits.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and two pairs of chemically-resistant gloves.
-
Contain the Spill: For a solid spill, gently cover with absorbent pads to prevent further aerosolization. For a liquid spill, surround the area with absorbent material.
-
Clean the Spill: Working from the outside in, carefully collect the spilled material and cleanup debris. Place all materials into a sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with the decontamination solution described in Step 2, followed by a solvent rinse.
-
Report the Incident: Report the spill to your supervisor and the EHS office, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the GW406108X disposal process.
Caption: Decision workflow for the proper segregation and disposal of GW406108X waste.
By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of GW406108X, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
University of Delaware. Pharmaceutical Waste - Environmental Health & Safety. Available from: [Link]
-
Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. Available from: [Link]
-
MedChemExpress Japan. GW406108X (GW108X) | Kif15/ULK1 阻害剤. Available from: [Link]
-
Pharmaceutical Intermediate. Managing Risks with Potent Pharmaceutical Products. Available from: [Link]
-
Washington University in St. Louis. Guidance for Disposal of Drugs Used in Clinical Research. Available from: [Link]
-
Zachari, M., et al. (2020). The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets. Biochemical Journal, 477(4), 801–814. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GW406108X (GW108X) | Autophagy | 1644443-92-4 | Invivochem [invivochem.com]
- 4. The identification and characterisation of autophagy inhibitors from the published kinase inhibitor sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
